1H-Imidazole-4-methanol, 5-methyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-1H-imidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-5(2-8)7-3-6-4/h3,8H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJZCJSXNZZMDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067487 | |
| Record name | 1H-Imidazole-4-methanol, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29636-87-1 | |
| Record name | 4-(Hydroxymethyl)-5-methylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29636-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-5-methanol, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029636871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-5-methanol, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1H-Imidazole-4-methanol, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-imidazole-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1H-Imidazole-4-methanol, 5-methyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1H-Imidazole-4-methanol, 5-methyl- (CAS No: 29636-87-1). This imidazole derivative is a valuable building block in medicinal chemistry and a subject of interest in proteomics research. This document consolidates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis and purification, and discusses its general reactivity and stability. A workflow for its synthesis and purification is also presented.
Chemical Properties
1H-Imidazole-4-methanol, 5-methyl-, also known by its synonyms 5-Methyl-1H-imidazole-4-methanol and 4-Hydroxymethyl-5-methylimidazole, is a heterocyclic organic compound. Its core structure consists of a five-membered imidazole ring substituted with a methyl group and a hydroxymethyl group.
Physicochemical Data
A summary of the key physicochemical properties of 1H-Imidazole-4-methanol, 5-methyl- is presented in the table below. While experimental data for some properties are limited, available information from reliable sources has been compiled.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈N₂O | [1][2] |
| Molecular Weight | 112.13 g/mol | [1][3] |
| CAS Number | 29636-87-1 | [1][2] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 129-132 °C | [5] |
| Boiling Point | Data not available | |
| Solubility | Soluble in water | [4] |
| pKa | Data not available |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of 1H-Imidazole-4-methanol, 5-methyl-. The following table summarizes the available spectral information.
| Spectrum Type | Data | Source(s) |
| ¹³C NMR | (Methanol-d₄, δ in ppm): 9.27, 53.94, 127.92, 130.10, 133.67 | [1] |
| ¹H NMR | (DMSO-d₆, δ in ppm): 8.990 (s, 1H), 4.482 (s, 2H), 2.282 (s, 3H) | [4] |
| ¹H NMR | (D₂O, δ in ppm): Similar shifts to DMSO-d₆ | [4] |
| Mass Spectrum | Data not available | |
| FTIR | Available for the hydrochloride salt | [6] |
Synthesis and Purification
The synthesis of 1H-Imidazole-4-methanol, 5-methyl- can be achieved through various routes. The most commonly cited method involves the reduction of an ester precursor.
Experimental Protocol: Reduction of Ethyl 5-methyl-1H-imidazole-4-carboxylate
This protocol is based on a reported synthesis and provides a reliable method for the preparation of 1H-Imidazole-4-methanol, 5-methyl-.[1]
Materials:
-
Ethyl 5-methyl-1H-imidazole-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl)
-
Absolute Ethanol
-
Celite
Procedure:
-
A suspension of lithium aluminum hydride (5.4 g, 142 mmol) in anhydrous THF (200 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Ethyl 5-methyl-1H-imidazole-4-carboxylate (15.4 g, 100 mmol) is added portion-wise as a slurry in anhydrous THF (100 mL) to the cooled LiAlH₄ suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
After 24 hours, the reaction is carefully quenched by the slow addition of concentrated HCl.
-
The organic solvent (THF) is removed by evaporation under reduced pressure.
-
Absolute ethanol is added to the residue, and the mixture is heated to boiling.
-
The hot mixture is filtered through a pad of Celite to remove inorganic salts.
-
The filtrate is concentrated by evaporation to yield the crude product as a brown semisolid.
Purification: The crude product can be purified by recrystallization or column chromatography. For recrystallization, a suitable solvent system would need to be determined empirically. For column chromatography, a silica gel stationary phase with a polar eluent system (e.g., a gradient of dichloromethane and methanol) would be appropriate.
Alternative Synthesis Route
An alternative method involves the reaction of 4-methylimidazole with formaldehyde.[7] This reaction is typically carried out at an elevated temperature and under basic conditions. The yield and purity of this method can be variable.
Reactivity and Stability
The reactivity of 1H-Imidazole-4-methanol, 5-methyl- is dictated by the functional groups present: the imidazole ring, the primary alcohol, and the methyl group.
-
Imidazole Ring: The imidazole ring is aromatic and possesses both acidic and basic properties. The N-H proton can be deprotonated by a strong base, and the lone pair of electrons on the other nitrogen atom can be protonated by an acid. The ring is generally stable but can undergo electrophilic substitution reactions.
-
Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification.
-
Stability: The compound is a stable crystalline solid at room temperature.[4] However, like many organic molecules, it may be sensitive to strong oxidizing agents, extreme pH, and high temperatures. A study on the thermal decomposition of poly(N-vinylimidazole) showed that imidazole moieties can be eliminated at temperatures above 340 °C.[8]
Biological Activity and Applications
While a specific, well-defined biological activity or signaling pathway for 1H-Imidazole-4-methanol, 5-methyl- has not been extensively reported in the literature, it is commercially available as a "product for proteomics research".[3] This suggests its potential use as a tool compound in chemical biology, possibly as a ligand for protein affinity chromatography, a fragment for fragment-based drug discovery, or a building block for synthesizing more complex probes to study protein function. The imidazole scaffold is a common feature in many biologically active molecules, and derivatives of this compound could be of interest for screening in various therapeutic areas.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis and purification of 1H-Imidazole-4-methanol, 5-methyl- via the reduction of its ester precursor.
Caption: Synthesis and purification workflow for 1H-Imidazole-4-methanol, 5-methyl-.
References
- 1. 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. 1H-Imidazole-4-methanol, 5-methyl- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. (5-methyl-1H-imidazol-4-yl)methanol | 29636-87-1 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. EP0004534B1 - Preparation of 4-methyl-5-hydroxymethyl-imidazole - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Elucidation of the Molecular Structure of (5-Methyl-1H-imidazol-4-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of (5-Methyl-1H-imidazol-4-yl)methanol. This imidazole derivative is a valuable building block in medicinal chemistry, and a thorough understanding of its structure is paramount for its application in drug design and development. This document outlines the key spectroscopic and analytical techniques employed to confirm its molecular architecture.
Molecular Structure and Properties
(5-Methyl-1H-imidazol-4-yl)methanol possesses a core imidazole ring, a five-membered heterocycle containing two nitrogen atoms. This ring is substituted with a methyl group at the C5 position and a hydroxymethyl group at the C4 position. The presence of both hydrogen bond donors (N-H and O-H) and acceptors (imidazole nitrogens) imparts specific physicochemical properties crucial for its interaction with biological targets.
Table 1: Physicochemical Properties of (5-Methyl-1H-imidazol-4-yl)methanol
| Property | Value | Reference |
| CAS Number | 29636-87-1 | [1][2] |
| Molecular Formula | C₅H₈N₂O | [2] |
| Molecular Weight | 112.13 g/mol | [2] |
| Melting Point | 129-132 °C | [1] |
| Appearance | Powder | [1] |
Synthesis and Purification
A common synthetic route to (5-Methyl-1H-imidazol-4-yl)methanol involves the reduction of a corresponding carboxylic acid ester or aldehyde. A plausible and efficient method is the reduction of ethyl 5-methyl-1H-imidazole-4-carboxylate using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
Experimental Protocol: Synthesis of (5-Methyl-1H-imidazol-4-yl)methanol
-
Reaction Setup: A solution of ethyl 5-methyl-1H-imidazole-4-carboxylate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water, while maintaining the temperature below 20 °C.
-
Workup: The resulting solid is filtered off, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude (5-Methyl-1H-imidazol-4-yl)methanol is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the final product as a crystalline solid.
Spectroscopic Analysis for Structure Confirmation
The definitive structure of (5-Methyl-1H-imidazol-4-yl)methanol is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 2: Predicted ¹H NMR Spectroscopic Data for (5-Methyl-1H-imidazol-4-yl)methanol (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | Singlet | 1H | H2 (imidazole ring) |
| ~4.3 | Singlet | 2H | -CH₂OH |
| ~2.1 | Singlet | 3H | -CH₃ |
| ~11.5 | Broad Singlet | 1H | N-H (imidazole ring) |
| ~5.0 | Broad Singlet | 1H | -OH |
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Spectroscopic Data for (5-Methyl-1H-imidazol-4-yl)methanol (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~135 | C2 (imidazole ring) |
| ~128 | C4 (imidazole ring) |
| ~120 | C5 (imidazole ring) |
| ~55 | -CH₂OH |
| ~10 | -CH₃ |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Approximately 10-20 mg of purified (5-Methyl-1H-imidazol-4-yl)methanol is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument Parameters: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to further confirm the assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Predicted IR Absorption Bands for (5-Methyl-1H-imidazol-4-yl)methanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3150-3000 | Broad, Medium | N-H stretch (imidazole) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1650 | Medium | C=N stretch (imidazole ring) |
| ~1580 | Medium | C=C stretch (imidazole ring) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and structural features.
Table 5: Predicted Mass Spectrometry Data for (5-Methyl-1H-imidazol-4-yl)methanol
| m/z | Interpretation |
| 112 | Molecular ion [M]⁺ |
| 95 | [M - OH]⁺ |
| 81 | [M - CH₂OH]⁺ |
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Structural Elucidation Workflow and Key Correlations
The process of elucidating the structure of (5-Methyl-1H-imidazol-4-yl)methanol is a logical progression from initial synthesis to final confirmation through a combination of analytical techniques. The correlations between the different spectroscopic data are crucial for an unambiguous assignment of the structure.
Figure 1. Workflow for the synthesis and structural elucidation of (5-Methyl-1H-imidazol-4-yl)methanol.
The key structural features of (5-Methyl-1H-imidazol-4-yl)methanol are confirmed by specific correlations in the spectroscopic data.
Figure 2. Key spectroscopic correlations for the structural confirmation of (5-Methyl-1H-imidazol-4-yl)methanol.
Conclusion
The collective evidence from NMR spectroscopy, IR spectroscopy, and mass spectrometry provides an unambiguous confirmation of the structure of (5-Methyl-1H-imidazol-4-yl)methanol. The detailed experimental protocols and tabulated data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the synthesis, characterization, and application of this important imidazole derivative. The logical workflow and clear correlation of spectroscopic data to the molecular structure underscore the power of modern analytical techniques in chemical research.
References
An In-depth Technical Guide to 1H-Imidazole-4-methanol, 5-methyl- (CAS 29636-87-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-Imidazole-4-methanol, 5-methyl- (CAS 29636-87-1), a key heterocyclic intermediate in pharmaceutical synthesis. This document details its physicochemical properties, synthesis methodologies, and its significant role as a building block in the development of therapeutic agents, most notably the serotonin 5-HT3 receptor antagonist, Alosetron. Furthermore, the guide explores the broader context of imidazole derivatives in proteomics and drug discovery, providing relevant experimental protocols and conceptual frameworks. All quantitative data is presented in structured tables for clarity, and logical and experimental workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
1H-Imidazole-4-methanol, 5-methyl- is a stable, solid organic compound. Its core structure consists of a five-membered imidazole ring substituted with a methyl group and a hydroxymethyl group. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of 1H-Imidazole-4-methanol, 5-methyl-
| Property | Value | Source |
| CAS Number | 29636-87-1 | Multiple Sources |
| Molecular Formula | C₅H₈N₂O | |
| Molecular Weight | 112.13 g/mol | |
| Melting Point | 129-132 °C | |
| Appearance | White to light brown crystalline powder | |
| InChI Key | AXJZCJSXNZZMDU-UHFFFAOYSA-N | |
| SMILES | CC1=C(CO)N=CN1 | |
| Storage Temperature | Room Temperature |
Synthesis and Manufacturing
The synthesis of 1H-Imidazole-4-methanol, 5-methyl- can be achieved through various routes. A common laboratory-scale preparation involves the reduction of the corresponding ester, ethyl 5-methyl-1H-imidazole-4-carboxylate. For industrial applications, particularly in the synthesis of Alosetron, this intermediate is crucial.
Experimental Protocol: Synthesis of 1H-Imidazole-4-methanol, 5-methyl-
This protocol is adapted from procedures for the reduction of imidazole esters.
Objective: To synthesize (5-methyl-1H-imidazol-4-yl)methanol by reduction of ethyl 5-methyl-1H-imidazole-4-carboxylate.
Materials:
-
Ethyl 5-methyl-1H-imidazole-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of ethyl 5-methyl-1H-imidazole-4-carboxylate in anhydrous THF to the LiAlH₄ suspension with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the excess LiAlH₄ by the slow, portion-wise addition of sodium sulfate decahydrate at 0 °C.
-
Add anhydrous sodium sulfate to the mixture to absorb excess water and stir for 1 hour.
-
Filter the resulting slurry through a pad of Celite, washing the filter cake with THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure 1H-Imidazole-4-methanol, 5-methyl-.
Caption: Synthetic workflow for 1H-Imidazole-4-methanol, 5-methyl-.
Role in Drug Development: Synthesis of Alosetron
1H-Imidazole-4-methanol, 5-methyl- is a pivotal intermediate in the synthesis of Alosetron, a selective 5-HT3 receptor antagonist used for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS) in women. The imidazole moiety of this intermediate is incorporated into the final structure of Alosetron.
Alosetron Synthesis Workflow
The synthesis of Alosetron involves the condensation of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 1H-Imidazole-4-methanol, 5-methyl- (or its protected derivative).
Caption: General workflow for the synthesis of Alosetron.
Experimental Protocol: Condensation Step in Alosetron Synthesis
This protocol describes the condensation of the two key intermediates.
Objective: To synthesize Alosetron via condensation.
Materials:
-
2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one
-
1H-Imidazole-4-methanol, 5-methyl- (or a suitable protected derivative)
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF)
-
Acetic acid
Procedure:
-
In a reaction vessel, combine 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one and 1H-Imidazole-4-methanol, 5-methyl- in a mixture of acetic acid and DMF.
-
Add trifluoroacetic acid to the mixture.
-
Heat the reaction mixture to 100-115 °C and maintain for a sufficient time to ensure reaction completion (monitor by TLC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Proceed with the work-up and purification steps, which may include treatment with activated carbon, filtration, and crystallization to isolate pure Alosetron.
Signaling Pathway Involvement (Indirect)
Direct evidence for the involvement of 1H-Imidazole-4-methanol, 5-methyl- in specific signaling pathways is not documented. Its biological relevance is primarily established through its role as a precursor to Alosetron. Alosetron functions by antagonizing the 5-HT3 receptor, a ligand-gated ion channel. Activation of this receptor by serotonin (5-HT) in the gastrointestinal tract and central nervous system is implicated in visceral pain, colonic transit, and nausea.
Synthesis of 5-Methyl-1H-imidazole-4-methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 5-methyl-1H-imidazole-4-methanol, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support researchers in the effective production of this compound.
Introduction
5-Methyl-1H-imidazole-4-methanol is a heterocyclic compound featuring an imidazole core, a functional group of significant interest in the development of therapeutic agents due to its presence in many biologically active molecules. The strategic placement of the methyl and hydroxymethyl groups on the imidazole ring allows for diverse chemical modifications, making it a versatile intermediate for constructing more complex molecular architectures.
Synthetic Pathways
The synthesis of 5-methyl-1H-imidazole-4-methanol can be primarily achieved through two main strategies, both starting from precursors that establish the core imidazole structure. The most common and effective methods involve the reduction of a carbonyl group at the C4 position of the imidazole ring.
The logical workflow for the synthesis typically begins with the formation of a suitable 4-substituted-5-methylimidazole precursor, followed by a reduction step to yield the final alcohol.
Caption: General synthetic workflow for 5-methyl-1H-imidazole-4-methanol.
Experimental Protocols
Method 1: Reduction of Ethyl 4-methylimidazole-5-carboxylate
This protocol details the synthesis of 5-methyl-1H-imidazole-4-methanol via the reduction of its corresponding ethyl ester.
Reaction Scheme:
Spectroscopic Profile of (5-Methyl-1H-imidazol-4-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (5-Methyl-1H-imidazol-4-yl)methanol. Due to the limited availability of directly measured spectra for this specific molecule in publicly accessible databases, this document presents a combination of available data for its hydrochloride salt and predicted data based on closely related analogs. This guide is intended to support research, drug development, and quality control activities where the characterization of (5-Methyl-1H-imidazol-4-yl)methanol is required.
Chemical Structure and Properties
-
IUPAC Name: (5-Methyl-1H-imidazol-4-yl)methanol
-
Molecular Weight: 112.13 g/mol [2]
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for (5-Methyl-1H-imidazol-4-yl)methanol and its hydrochloride salt.
Infrared (IR) Spectroscopy
An experimental FTIR spectrum has been reported for the hydrochloride salt of (5-Methyl-1H-imidazol-4-yl)methanol. The key absorption bands are presented in Table 1. The spectrum for the free base is expected to show similar features, with potential shifts in the N-H and O-H stretching frequencies due to the absence of the hydrochloride.
Table 1: Infrared (FTIR) Spectroscopic Data for (5-Methyl-1H-imidazol-4-yl)methanol Hydrochloride [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2500 | Broad | O-H and N-H stretching (hydrogen-bonded) |
| ~2950 | Medium | C-H stretching (methyl) |
| ~1600 | Medium | C=N stretching (imidazole ring) |
| ~1450 | Medium | C-H bending (methyl, methylene) |
| ~1100 | Strong | C-O stretching (primary alcohol) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data for (5-Methyl-1H-imidazol-4-yl)methanol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | Singlet | 1H | Imidazole C2-H |
| ~4.5 | Singlet | 2H | -CH₂OH |
| ~3.5 (broad) | Singlet | 1H | -OH |
| ~2.2 | Singlet | 3H | -CH₃ |
Note: The chemical shift of the -OH proton is highly dependent on solvent and concentration.
Table 3: Predicted ¹³C NMR Spectroscopic Data for (5-Methyl-1H-imidazol-4-yl)methanol
| Chemical Shift (δ, ppm) | Assignment |
| ~135 | Imidazole C2 |
| ~130 | Imidazole C4 |
| ~125 | Imidazole C5 |
| ~55 | -CH₂OH |
| ~10 | -CH₃ |
Mass Spectrometry (MS)
Experimental mass spectrometry data for (5-Methyl-1H-imidazol-4-yl)methanol is not available. Table 4 outlines the expected major fragments based on the structure of the molecule. The molecular ion peak [M]⁺ is expected at m/z 112.
Table 4: Predicted Mass Spectrometry Fragmentation for (5-Methyl-1H-imidazol-4-yl)methanol
| m/z | Proposed Fragment Ion |
| 112 | [C₅H₈N₂O]⁺ (Molecular Ion) |
| 95 | [M - OH]⁺ |
| 81 | [M - CH₂OH]⁺ |
| 67 | Fragmentation of the imidazole ring |
Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data presented. These should be adapted as necessary for the specific instrumentation and sample available.
Fourier Transform Infrared (FTIR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or KBr Pellet
-
For ATR:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the crystal, ensuring good contact.
-
Acquire the sample spectrum.
-
-
For KBr Pellet:
-
Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will likely be necessary compared to the ¹H spectrum.
-
-
Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) or Electron Impact (EI)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Instrumentation: Introduce the sample into the mass spectrometer.
-
For ESI: Infuse the sample solution directly or via liquid chromatography (LC).
-
For EI: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC), if the compound is sufficiently volatile and thermally stable.
-
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like (5-Methyl-1H-imidazol-4-yl)methanol.
Caption: Workflow for Spectroscopic Analysis of a Small Molecule.
References
- 1. (5-METHYL-1H-IMIDAZOL-4-YL)METHANOL | CAS 29636-87-1 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. spectrabase.com [spectrabase.com]
- 4. (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
Navigating the Uncharted Territory of 1H-Imidazole-4-methanol, 5-methyl-: A Review of Available Data and a Look at a Structurally Related Analog
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the current scientific understanding of the mechanism of action for 1H-Imidazole-4-methanol, 5-methyl- . A comprehensive review of existing scientific literature reveals a significant gap in the understanding of this specific molecule's biological activity. Currently, there is no published research detailing its mechanism of action, associated signaling pathways, or quantitative biological data.
However, substantial information is available for a structurally similar compound, 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- . This document will provide an in-depth analysis of the known mechanisms of this related molecule, offering potential avenues for future research into the titular compound. The key difference in their structures is the presence of a phenyl group at the 2-position of the imidazole ring in the latter. This substitution appears to be critical for its observed biological activities.
The Subject of Inquiry: 1H-Imidazole-4-methanol, 5-methyl-
A thorough search of scientific databases and chemical registries provides basic chemical information for 1H-Imidazole-4-methanol, 5-methyl-. It is recognized as a chemical compound for proteomics research.[1] Its chemical formula is C5H8N2O and it has a molecular weight of approximately 112.13 g/mol .[1][2][3] However, beyond these fundamental details, there is a notable absence of published studies on its pharmacological properties or biological targets.
A Structurally Related Analog: this compound2-phenyl-
In contrast, the 2-phenyl substituted analog has been the subject of preliminary biological investigation. The introduction of the phenyl group at the 2-position of the imidazole ring significantly alters the molecule's properties and potential biological interactions.[4]
Potential Mechanism of Action: MAO Inhibition
Research suggests that this compound2-phenyl- may act as a Monoamine Oxidase (MAO) inhibitor.[4] MAO enzymes are critical in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes leads to increased levels of these neurotransmitters in the brain, a mechanism commonly employed in the treatment of depression and neurodegenerative diseases.
Potential Mechanism of Action: Acetylcholinesterase Inhibition
Studies have indicated that this compound2-phenyl- exhibits moderate inhibitory activity against acetylcholinesterase.[4] Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the concentration and duration of action of acetylcholine in the synaptic cleft are increased. This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4]
Quantitative Data Summary
Due to the lack of detailed published studies, a comprehensive table of quantitative data (e.g., IC50, Ki) for the specific biological activities of this compound2-phenyl- is not available at this time. Research has described its acetylcholinesterase inhibitory activity as "moderate," but specific quantitative values are not provided in the available literature.[4]
Conceptual Experimental Protocols
While specific experimental protocols for 1H-Imidazole-4-methanol, 5-methyl- or its 2-phenyl analog are not detailed in the available literature, the following outlines generalized methodologies for assessing the potential mechanisms of action discussed.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This widely used colorimetric assay would be a primary method to quantify the acetylcholinesterase inhibitory potential of the compound.
-
Preparation of Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound at various concentrations.
-
Enzyme Reaction: In a 96-well plate, add buffer, the test compound solution, and a solution of acetylcholinesterase enzyme.
-
Initiation of Reaction: Add the substrate, acetylthiocholine iodide, to initiate the reaction. The enzyme hydrolyzes the substrate to thiocholine.
-
Colorimetric Detection: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.
-
Data Analysis: The rate of reaction is calculated. The percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the compound to the rate of a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then calculated from a dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the conceptual signaling pathway for acetylcholinesterase inhibition and a generalized workflow for screening potential inhibitors.
Caption: Conceptual signaling pathway of acetylcholinesterase inhibition.
Caption: Generalized workflow for screening acetylcholinesterase inhibitors.
Conclusion and Future Directions
While the mechanism of action for 1H-Imidazole-4-methanol, 5-methyl- remains unknown, the biological activities of its 2-phenyl analog provide a compelling starting point for future investigation. The observed acetylcholinesterase and potential MAO inhibitory activities of this compound2-phenyl- suggest that the imidazole scaffold is a promising framework for the development of neurologically active agents.
Future research should focus on synthesizing and screening 1H-Imidazole-4-methanol, 5-methyl- and a series of its analogs to elucidate its structure-activity relationship. A systematic investigation beginning with in vitro assays, such as those described in this guide, would be the first step in determining if this compound holds therapeutic potential. The significant impact of the 2-phenyl substitution underscores the importance of exploring how modifications to the imidazole core influence biological activity. Such studies are crucial for unlocking the potential of this and related compounds in drug discovery.
References
A Technical Guide to the Biological Activity of 1H-Imidazole-4-methanol, 5-methyl- and its Analogs
Disclaimer: Direct biological activity data for 1H-Imidazole-4-methanol, 5-methyl- is not extensively available in publicly accessible literature. This guide provides a comprehensive overview of the biological activities of structurally related imidazole derivatives to infer the potential therapeutic applications of this core structure. The information is intended for researchers, scientists, and drug development professionals.
The imidazole ring is a versatile scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic and structural properties allow for a wide range of biological activities. This guide consolidates findings on the antimicrobial and cytotoxic properties of various imidazole derivatives, providing quantitative data, experimental methodologies, and a general workflow for their synthesis and evaluation.
Quantitative Biological Activity of Imidazole Derivatives
The biological activities of imidazole derivatives have been quantified in various studies, primarily focusing on their antimicrobial and anticancer potentials. The following tables summarize the minimum inhibitory concentrations (MIC) for antimicrobial activity and the half-maximal inhibitory concentrations (IC50) for cytotoxic activity of several imidazole analogs.
Table 1: Antimicrobial Activity of Selected Imidazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Imidazole Derivative 2d | Staphylococcus aureus | 0.25 | [1] |
| Imidazole Derivative 2a | Klebsiella pneumoniae | 0.25 | [1] |
| Imidazole Derivative 2c | Staphylococcus aureus | 0.5 | [1] |
| Imidazolium Salt 3b | Bacillus subtilis | 4 | [2] |
| Imidazolium Salt 3b | Escherichia coli | 128 | [2] |
| 5-sulphanyl-4-nitroimidazole Derivatives | Various Bacteria | 31.2 - 62.5 | [3] |
Table 2: Cytotoxic Activity of Selected Imidazole Derivatives
| Compound Class/Derivative | Cell Line | IC50 | Reference |
| Imidazo[1,2-b]pyrazole-7-carboxamide (Compound 63) | HL-60 (Human Promyelocytic Leukemia) | 0.183 µM | [4] |
| 4-chloro-N-(2-(4-chlorophenyl)... (Compound 4e) | SISO (Cervical Cancer) | 2.38 - 3.77 µM | [5] |
| N-(7-(4,5-dihydro-1H-imidazol-2-yl)... (Compound 5l) | RT-112 (Bladder Cancer) | 2.38 - 3.77 µM | [5] |
| Imidazole Derivative 5 | MCF-7 (Breast Cancer), HepG2 (Liver Cancer), HCT-116 (Colon Cancer) | Most Potent in Series | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following sections describe the standard protocols used to assess the antimicrobial and cytotoxic activities of imidazole derivatives.
a) Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7]
-
Preparation of Compounds: The imidazole derivatives are dissolved in a suitable solvent, such as 10% Dimethyl Sulfoxide (DMSO), to create a stock solution.[7]
-
Serial Dilutions: Twofold serial dilutions of the compounds are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Concentrations can range from 5000 µg/mL down to 2.44 µg/mL.[7]
-
Bacterial Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a McFarland turbidity of 0.5.[1] This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[1]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
b) Agar Cup/Disk Diffusion Method
This is a qualitative or semi-quantitative method to screen for antimicrobial activity.[1][8]
-
Plate Preparation: A standardized bacterial inoculum is uniformly streaked over the surface of a Mueller-Hinton agar plate.[1]
-
Application of Compound: A sterile cork borer is used to create wells in the agar, and a defined volume (e.g., 100 µL) of the test compound at a specific concentration (e.g., 100 µg/mL) is added to each well. Alternatively, sterile paper discs impregnated with the test compound are placed on the agar surface.[1]
-
Controls: A positive control (e.g., a standard antibiotic like ciprofloxacin) and a negative control (the solvent used to dissolve the compound, e.g., DMSO) are included on each plate.[1]
-
Incubation: The plates are incubated at 37°C for 24 hours.[1]
-
Analysis: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around the well or disk.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 48 hours at 37°C in a 5% CO2 atmosphere.[6]
-
Compound Treatment: The cells are treated with various concentrations of the synthesized imidazole compounds and incubated for a further 24-72 hours.[6]
-
MTT Addition: After the treatment period, MTT reagent is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological screening of novel imidazole derivatives, a common process in drug discovery research.
Caption: General workflow for synthesis and biological evaluation of imidazole derivatives.
References
- 1. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
An In-depth Technical Guide on 1H-Imidazole-4-methanol, 5-methyl- as a Mitragynine Analog for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitragynine, the primary psychoactive alkaloid from the leaves of the Southeast Asian plant Mitragyna speciosa (kratom), has garnered significant interest in the scientific community for its unique pharmacological profile. It acts as a partial agonist at the µ-opioid receptor (MOR), mediating analgesic effects, but with a seemingly lower risk of severe side effects like respiratory depression and dependence compared to classical opioids. This has spurred the search for synthetic analogs that can replicate or improve upon these desirable characteristics.
One such avenue of exploration involves imidazole-based structures. Notably, 5-Methyl-2-phenyl-1H-imidazole-4-methanol has been identified as a structural analog of mitragynine.[1] Research suggests that this compound may possess similar analgesic properties to mitragynine while potentially exhibiting a reduced risk of dependence and addiction, making it a person of interest for the development of safer analgesics.[1]
This technical guide provides a detailed overview of the pharmacology of mitragynine as a benchmark for comparison, outlines key experimental protocols for assessing mitragynine-like activity, and presents signaling pathways and experimental workflows in the required visual formats.
Pharmacological Data
While direct quantitative comparisons are unavailable for the specified imidazole analog, the following tables summarize the pharmacological data for mitragynine at human opioid receptors, which serves as a crucial reference for the evaluation of any potential analog.
Table 1: Opioid Receptor Binding Affinities (Ki) of Mitragynine
| Compound | Receptor | Ki (nM) | Reference |
| Mitragynine | µ-Opioid | 709 | [2] |
| Mitragynine | κ-Opioid | 1700 | [2] |
| Mitragynine | δ-Opioid | 6800 | [2] |
Table 2: Functional Activity of Mitragynine at the µ-Opioid Receptor
| Assay | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | Emax (%) | 41.3 (partial agonist) | [2] |
| [³⁵S]GTPγS Binding | Agonist Activity | Antagonist (in some assays) | [2] |
| cAMP Inhibition | - | Gαi/o mediated | |
| β-arrestin2 Recruitment | Emax (%) | No significant recruitment |
Signaling Pathways
Mitragynine exhibits a biased agonism at the µ-opioid receptor, preferentially activating G-protein signaling pathways over the β-arrestin pathway. This is a key characteristic believed to contribute to its more favorable side-effect profile.
Caption: Mitragynine's biased agonism at the µ-opioid receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of mitragynine and its analogs.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.
-
Materials:
-
Receptor source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.
-
Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).
-
Test Compound: e.g., Mitragynine or imidazole analog.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]DAMGO (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]DAMGO, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Total Binding - Non-specific Binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Detailed Methodology:
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating G-proteins via the µ-opioid receptor.
-
Materials:
-
Receptor source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: e.g., Mitragynine or imidazole analog.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and NaCl.
-
GDP.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Prepare cell membranes as in the radioligand binding assay.
-
Assay Setup: In assay tubes or a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound in the assay buffer.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Subtract the basal binding (in the absence of agonist) from the agonist-stimulated binding to determine the net stimulation.
-
Plot the net stimulated binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve using non-linear regression.
-
β-Arrestin2 Recruitment Assay
This assay measures the recruitment of β-arrestin2 to the activated receptor, a key step in the desensitization and internalization pathway.
Caption: Workflow for a β-arrestin2 recruitment assay.
Detailed Methodology (Example using an Enzyme Complementation Assay):
-
Objective: To quantify the recruitment of β-arrestin2 to the µ-opioid receptor upon agonist stimulation.
-
Principle: This assay utilizes a split-enzyme system (e.g., β-galactosidase or luciferase). The µ-opioid receptor is fused to a small, inactive fragment of the enzyme, while β-arrestin2 is fused to the larger, complementary fragment. Agonist-induced recruitment of β-arrestin2 to the receptor brings the two enzyme fragments into close proximity, reconstituting a functional enzyme that can act on a substrate to produce a detectable signal (e.g., luminescence or color change).
-
Materials:
-
Host cell line (e.g., HEK293).
-
Expression vectors for the µ-opioid receptor-enzyme fragment fusion and the β-arrestin2-enzyme fragment fusion.
-
Transfection reagents.
-
Test Compound: e.g., Mitragynine or imidazole analog.
-
Positive Control: A known µ-opioid receptor agonist that strongly recruits β-arrestin (e.g., DAMGO).
-
Enzyme substrate.
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Cell Culture and Transfection: Culture the host cells and co-transfect them with the expression vectors for the fusion proteins.
-
Plating: Plate the transfected cells into a 96-well plate and allow them to grow.
-
Compound Addition: Add varying concentrations of the test compound or positive control to the wells.
-
Incubation: Incubate the plate for a specific period to allow for β-arrestin2 recruitment.
-
Substrate Addition: Add the enzyme substrate to the wells.
-
Signal Detection: Measure the resulting signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the EC50 and Emax values from the curve using non-linear regression.
-
Conclusion
The pharmacological profile of mitragynine, particularly its biased agonism at the µ-opioid receptor, presents a compelling template for the development of novel analgesics with improved safety profiles. Imidazole-based structures, such as 5-Methyl-2-phenyl-1H-imidazole-4-methanol, represent a promising area of investigation in the search for such mitragynine analogs. While direct comparative data for these specific imidazole compounds is currently lacking in the public scientific literature, the experimental protocols and signaling pathway information provided in this guide offer a robust framework for their evaluation. Future research should focus on the direct, quantitative comparison of these imidazole analogs with mitragynine to fully elucidate their potential as next-generation analgesics.
References
Potential Therapeutic Applications of (5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential therapeutic applications of the compound 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, also known as (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol. This imidazole derivative has garnered scientific interest for its potential pharmacological activities, primarily as a modulator of key biological targets implicated in neurodegenerative diseases and pain signaling. This document summarizes the current state of knowledge, including its potential mechanisms of action, and provides detailed experimental protocols for its synthesis and biological evaluation. Quantitative data from relevant studies are presented in tabular format for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's therapeutic potential.
Introduction
(5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol (CAS No. 13682-32-1) is a heterocyclic organic compound featuring a substituted imidazole core.[1][2] The unique structural arrangement, comprising a methyl group, a phenyl group, and a methanol group attached to the imidazole ring, is believed to contribute to its distinct biological activities.[1] Preliminary research has identified two primary areas of therapeutic interest for this molecule: its potential as an acetylcholinesterase (AChE) inhibitor for the management of neurodegenerative disorders like Alzheimer's disease, and its prospective role as an analgesic agent with a potentially favorable safety profile compared to traditional opioids.[1]
Potential Therapeutic Applications
Acetylcholinesterase (AChE) Inhibition and Neurodegenerative Diseases
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, partly attributed to a deficiency in the neurotransmitter acetylcholine.[3][4] One of the primary therapeutic strategies to manage the symptoms of Alzheimer's is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[3][4] By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, thereby enhancing cholinergic neurotransmission.[5]
(5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol has been identified as a moderate inhibitor of AChE.[1] This inhibitory activity suggests its potential as a lead compound for the development of new therapeutic agents for Alzheimer's disease and other neurodegenerative conditions where cholinergic deficits are implicated.[1]
Table 1: Acetylcholinesterase Inhibitory Activity
| Compound | Target Enzyme | IC50 Value | Reference |
| (5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol | Acetylcholinesterase (AChE) | Data not yet quantified; described as "moderate" | [1] |
| Donepezil | Acetylcholinesterase (AChE) | Varies by study (typically in the nM range) | [5] |
| Galantamine | Acetylcholinesterase (AChE) | Varies by study (typically in the µM range) | [5] |
| Rivastigmine | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Varies by study (typically in the µM range) | [5] |
Analgesic Properties and Opioid Receptor Modulation
Preliminary investigations suggest that (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol may possess analgesic properties.[1] It is structurally related to mitragynine, the primary active alkaloid in the kratom plant, which is known for its pain-relieving effects.[1] Mitragynine and its metabolite, 7-hydroxymitragynine, act as partial agonists at the µ-opioid receptor, the primary target for opioid analgesics like morphine.[6][7][8]
A key area of interest is the potential for (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol to provide analgesia with a reduced risk of dependence and other adverse effects associated with conventional opioids.[1] Some mitragynine analogs have been shown to be G-protein-biased agonists at the µ-opioid receptor, meaning they activate the G-protein signaling pathway responsible for analgesia while having a reduced tendency to recruit β-arrestin, a protein implicated in the development of tolerance and respiratory depression.[7] Further research is needed to determine if (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol shares this favorable signaling profile.
Table 2: Opioid Receptor Binding Affinity of Related Compounds
| Compound | Receptor | Ki (nM) | Reference |
| Mitragynine | µ-opioid | 198 ± 30 | [9] |
| κ-opioid | 161 ± 10 | [9] | |
| δ-opioid | >1000 | [9] | |
| 7-Hydroxymitragynine | µ-opioid | 13.5 - 37 | [8] |
| κ-opioid | 123 - 133 | [8] | |
| δ-opioid | 91 - 155 | [8] | |
| Morphine | µ-opioid | 1.0 - 4.19 | [6] |
Experimental Protocols
Synthesis of (5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol
-
Formation of the Imidazole Ring: This is typically achieved through a condensation reaction of an appropriate α-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt. For the target compound, this would likely involve the reaction of a substituted 1,2-dione with benzaldehyde and an ammonia source.
-
Introduction of the Methanol Group: The hydroxymethyl group at the 4-position can be introduced through various methods, such as the reduction of a corresponding carboxylic acid or ester, or the formylation of the imidazole ring followed by reduction.
A specific synthesis of a related compound, 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, starts from 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide, indicating that the core imidazole structure can be synthesized and subsequently modified.[10]
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol on AChE can be determined using the spectrophotometric method developed by Ellman.[13][14][15]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound: (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol
-
96-well microplate
-
Microplate reader
Procedure: [13][14][15][16][17]
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, AChE solution, and various concentrations of the test compound. A control well should contain the vehicle (e.g., DMSO) instead of the test compound.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding ATCI and DTNB to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Analgesic Activity Assay (Hot Plate Test)
The hot plate test is a common method to assess the central analgesic activity of a compound.[18][19][20][21][22]
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Transparent cylindrical restrainer
-
Test animals (e.g., mice or rats)
-
Test compound: (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol
-
Vehicle control (e.g., saline or DMSO solution)
-
Positive control (e.g., morphine)
Procedure: [18][19][20][21][22]
-
Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Administer the test compound, vehicle, or positive control to the animals via a suitable route (e.g., intraperitoneal or oral).
-
At a predetermined time after administration, place the animal on the hot plate and start a timer.
-
Observe the animal's behavior and record the latency to the first sign of nociception, which can be either paw licking or jumping.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.
-
An increase in the latency period compared to the vehicle-treated group indicates an analgesic effect.
-
The ED50 value (the dose of the compound that produces an analgesic effect in 50% of the animals) can be calculated from a dose-response curve.
Signaling Pathways and Mechanisms of Action
Acetylcholinesterase Inhibition Signaling Pathway
The primary mechanism of action for AChE inhibitors is the prevention of acetylcholine breakdown in the synapse. This leads to an accumulation of acetylcholine, which can then bind to and activate postsynaptic muscarinic and nicotinic receptors, thereby enhancing cholinergic neurotransmission.[3][23][24] This enhanced signaling is thought to improve cognitive function in Alzheimer's disease.[3][23][24]
Caption: Acetylcholinesterase Inhibition Pathway.
Potential Analgesic Signaling Pathway
As a potential analog of mitragynine, the analgesic effects of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol are likely mediated through the µ-opioid receptor.[6][7] Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission. This involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).
Caption: Potential Opioid-Mediated Analgesic Pathway.
Conclusion and Future Directions
(5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol presents a promising scaffold for the development of novel therapeutics for neurodegenerative diseases and pain management. Its moderate acetylcholinesterase inhibitory activity warrants further investigation, including the determination of its IC50 value and in vivo efficacy in models of Alzheimer's disease. Furthermore, its potential as an analgesic with a reduced side-effect profile compared to traditional opioids is of significant interest. Future research should focus on elucidating its precise mechanism of action at the µ-opioid receptor, including its G-protein versus β-arrestin signaling bias, and conducting comprehensive preclinical studies to evaluate its analgesic efficacy, abuse potential, and overall safety profile. The development of a detailed and optimized synthesis protocol is also a critical next step to facilitate further research and development of this promising compound.
References
- 1. Buy this compound2-phenyl- | 13682-32-1 [smolecule.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metrotechinstitute.org [metrotechinstitute.org]
- 5. Anti-cholinesterases Mechanism of Action in Alzheimer’s Disease (AD) – My Endo Consult [myendoconsult.com]
- 6. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 9. Frontiers | The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review [frontiersin.org]
- 10. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one [mdpi.com]
- 11. Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. Hot plate test - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. jcdr.net [jcdr.net]
- 22. Hot plate analgesiometer | PPTX [slideshare.net]
- 23. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Guide: Physicochemical Properties of 1H-Imidazole-4-methanol, 5-methyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of 1H-Imidazole-4-methanol, 5-methyl- (CAS No. 29636-87-1). Due to the limited availability of specific experimental data for this compound in public literature, this guide integrates information on structurally related imidazole derivatives to offer a robust framework for its handling, formulation, and analysis. Detailed experimental protocols for determining aqueous solubility and performing forced degradation studies are provided to enable researchers to generate specific data for their applications. Furthermore, this guide discusses the potential role of imidazole compounds in biological signaling, with a focus on the Histamine H3 receptor pathway.
Introduction
1H-Imidazole-4-methanol, 5-methyl-, also known as (5-Methyl-1H-imidazol-4-yl)methanol, is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous physiologically active molecules, including the amino acid histidine and many synthetic drugs. The presence of a hydroxymethyl group and a methyl group on the imidazole core suggests a compound with a degree of polarity, hydrogen bonding capability, and potential for various chemical interactions. Understanding its solubility and stability is paramount for its application in drug discovery and development, from initial screening and formulation to manufacturing and storage.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 29636-87-1 | N/A |
| Molecular Formula | C₅H₈N₂O | N/A |
| Molecular Weight | 112.13 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 136°C | [2] |
| pKa | 13.62 ± 0.10 (Predicted) | [3] |
| LogP | -0.62 (at 23°C and pH 8.4) | [2] |
Solubility Profile
Direct quantitative solubility data for 1H-Imidazole-4-methanol, 5-methyl- is sparse in publicly available literature. However, based on its structure and data from related compounds, a qualitative and predictive solubility profile can be established.
Qualitative Solubility:
| Solvent | Solubility Description | Rationale and References |
| Water | Soluble, "almost transparency" | The presence of the polar imidazole ring and the hydroxymethyl group, capable of hydrogen bonding, confers good aqueous solubility.[1][4] |
| Methanol | Slightly Soluble | Polar protic solvent, expected to solubilize the compound.[2][3] |
| Ethanol | Very Soluble | Similar to methanol, expected to be a good solvent.[5] |
| DMSO | Soluble (with heating) | A strong polar aprotic solvent, commonly used for dissolving diverse compounds.[2][3] |
| Ethers | Low Solubility | Imidazole compounds generally exhibit lower solubility in less polar solvents like ethers compared to alcohols and water.[6] |
Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining the kinetic and thermodynamic solubility of a compound.
Caption: Workflow for determining kinetic and thermodynamic solubility.
Stability Profile
The stability of 1H-Imidazole-4-methanol, 5-methyl- is crucial for its handling, storage, and formulation. Imidazole-containing compounds can be susceptible to degradation under various stress conditions. Forced degradation studies are essential to identify potential degradation pathways and products.[7]
Forced Degradation Studies
Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing to predict its degradation pathways.[8]
Illustrative Stability Data:
The following table presents illustrative data based on typical degradation patterns observed for imidazole derivatives. This data is not specific to 1H-Imidazole-4-methanol, 5-methyl- and should be confirmed by experimentation. The goal is to achieve 5-20% degradation to ensure the stability-indicating method is challenged.[3][9]
| Stress Condition | Reagent/Parameters | Time | % Degradation (Illustrative) | Major Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 5 - 15% | Imidazole ring opening or side-chain reactions |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 10 - 20% | Base-catalyzed oxidation or rearrangement |
| Oxidation | 3% H₂O₂ | 24 hours | 15 - 25% | Oxidation of the imidazole ring and/or hydroxymethyl group |
| Thermal | 60°C (in solution) | 48 hours | 5 - 10% | Dehydration or ring decomposition at higher temperatures |
| Photolytic | UV (254 nm) & Visible Light | 24 hours | 10 - 20% | Photo-oxidation or rearrangement of the imidazole ring |
Experimental Workflow for Forced Degradation
This diagram illustrates a standard workflow for conducting forced degradation studies.
Caption: Workflow for a typical forced degradation study.
Biological Context: Imidazole Compounds and Histamine H3 Receptor Signaling
Many imidazole-containing compounds are known to interact with histamine receptors. The Histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[10] It acts as a presynaptic autoreceptor, inhibiting the release of histamine, and as a heteroreceptor, modulating the release of other neurotransmitters like acetylcholine and dopamine.[10][11] Because of this, H3R antagonists are investigated for cognitive disorders.
H3 Receptor Signaling Pathway
Activation of the H3R by an agonist (like histamine) initiates a signaling cascade through its coupling with Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[11]
Caption: Simplified Histamine H3 receptor signaling pathway.
Experimental Protocols
Protocol: Shake-Flask Method for Aqueous Solubility
This protocol describes a standard method for determining the thermodynamic solubility of a compound.
-
Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
-
Ensure the test compound (1H-Imidazole-4-methanol, 5-methyl-) is a finely ground powder.
-
-
Equilibration:
-
Add an excess amount of the solid compound to several vials containing a known volume of the PBS buffer. A 5-fold excess of the estimated required amount is a good starting point.
-
Seal the vials tightly.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
-
Sample Separation:
-
After equilibration, allow the vials to stand to let coarse particles settle.
-
Separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Filter the solution using a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
-
-
Analysis:
-
Carefully collect the clear supernatant or filtrate.
-
Prepare a series of standard solutions of the compound in the same buffer at known concentrations.
-
Analyze the saturated solution and the standards using a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve from the standards and determine the concentration of the compound in the saturated sample.
-
-
Reporting:
-
Express the solubility in units such as mg/mL or µM.
-
Protocol: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to assess the intrinsic stability of the compound.
-
Stock Solution Preparation:
-
Prepare a stock solution of 1H-Imidazole-4-methanol, 5-methyl- at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and a small amount of acetonitrile or methanol).
-
-
Stress Conditions (perform in parallel):
-
Control: Keep an aliquot of the stock solution protected from light at 2-8°C.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at room temperature or 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at room temperature or 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Store at room temperature.
-
Thermal Degradation: Place an aliquot of the stock solution in a sealed vial in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution in a photostable, transparent container to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).
-
-
Time Points and Sampling:
-
Withdraw samples from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).
-
For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, immediately after sampling to stop the reaction.
-
-
Analysis:
-
Analyze all samples (including the control) using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for the parent compound at each time point relative to the control sample.
-
Identify and characterize major degradation products.
-
Protocol: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying the decrease in the active compound and the increase in degradation products.
-
Column and Mobile Phase Screening:
-
Start with a robust reversed-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm).
-
Screen different mobile phase compositions. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Method Optimization:
-
Inject a mixture of the unstressed and stressed samples (from the forced degradation study) to observe all potential peaks.
-
Optimize the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature to achieve adequate resolution (Rs > 2) between the parent peak and all degradant peaks.
-
-
Detection:
-
Use a PDA detector to identify a suitable wavelength for quantification (e.g., the λmax of the parent compound) and to assess peak purity.
-
-
Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Conclusion
While specific, publicly available data on the solubility and stability of 1H-Imidazole-4-methanol, 5-methyl- is limited, this guide provides a comprehensive framework based on its chemical structure and the properties of related compounds. The provided protocols offer a clear path for researchers to generate the necessary experimental data to support their drug development activities. The inherent polarity and hydrogen bonding capacity of the molecule suggest good aqueous solubility, while the imidazole core indicates potential susceptibility to oxidative, photolytic, and pH-dependent degradation. A thorough experimental evaluation as outlined herein is essential for any research or development program involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 4(5)-methylimidazole in carbonated beverages by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP00632J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Safety and Handling of (5-Methyl-1H-imidazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(5-Methyl-1H-imidazol-4-yl)methanol , a key intermediate in proteomics research and the synthesis of bioactive molecules, requires careful handling due to its potential health hazards. This technical guide provides comprehensive safety information, handling protocols, and relevant biological context to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (5-Methyl-1H-imidazol-4-yl)methanol is fundamental to its safe handling and use in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 29636-87-1 | [1][2] |
| Molecular Formula | C₅H₈N₂O | [1][2] |
| Molecular Weight | 112.13 g/mol | [1][2] |
| Physical Form | Powder | |
| Melting Point | 129-132 °C | |
| Storage Temperature | Room Temperature | |
| InChI Key | AXJZCJSXNZZMDU-UHFFFAOYSA-N |
Safety and Hazard Information
(5-Methyl-1H-imidazol-4-yl)methanol is classified as a hazardous substance. The following table summarizes its GHS classification and associated precautionary statements.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | |
| Acute Toxicity, Oral (Category 4) - Suspected | - | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | [3] |
Note: The acute oral toxicity is inferred from aggregated data and may not be universally assigned.
Toxicological Summary
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with (5-Methyl-1H-imidazol-4-yl)methanol.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
Caption: Required Personal Protective Equipment for handling (5-Methyl-1H-imidazol-4-yl)methanol.
Engineering Controls
-
Ventilation: All work with (5-Methyl-1H-imidazol-4-yl)methanol should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and unobstructed in the work area.
Handling Procedures
-
Avoid generating dust.
-
Use non-sparking tools.
-
Ground all equipment when handling large quantities.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
References
- 1. Metabolomic, Proteomic, and Single-Cell Proteomic Analysis of Cancer Cells Treated with the KRASG12D Inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. concawe.eu [concawe.eu]
- 5. gov.uk [gov.uk]
- 6. agilent.com [agilent.com]
- 7. Estimations of the lethal and exposure doses for representative methanol symptoms in humans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-Imidazole-4-methanol, 5-methyl-
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 1H-Imidazole-4-methanol, 5-methyl-, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily achieved through the reduction of a corresponding imidazole-4-carbaldehyde or carboxylic acid derivative.
Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₈N₂O[1][2] |
| Molecular Weight | 112.13 g/mol [1][2] |
| CAS Number | 29636-87-1[1][2] |
| Synonyms | (5-Methyl-1H-imidazol-4-yl)methanol, 4-Methylimidazole-5-methanol[1][2][3] |
Synthesis Pathway Overview
The primary and most direct synthetic route to 1H-Imidazole-4-methanol, 5-methyl- involves the reduction of the commercially available 5-methyl-1H-imidazole-4-carbaldehyde. This method is efficient and proceeds with high yield. An alternative pathway involves the synthesis of an imidazole-4-carboxylate ester followed by its reduction.
Caption: General workflow for the synthesis of 1H-Imidazole-4-methanol, 5-methyl-.
Experimental Protocols
Protocol 1: Reduction of 5-Methyl-1H-imidazole-4-carbaldehyde
This protocol details the reduction of 5-methyl-1H-imidazole-4-carbaldehyde to 1H-Imidazole-4-methanol, 5-methyl- using a mild reducing agent.
Materials:
-
5-Methyl-1H-imidazole-4-carbaldehyde[4]
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)[5]
-
Tetrahydrofuran (THF) or Methanol (anhydrous)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) (for quenching LiAlH₄)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Deionized water
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous THF or methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) or lithium aluminum hydride (1.1 eq) portion-wise to the stirred solution.[5]
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching:
-
If using NaBH₄, slowly add deionized water to quench the excess reagent.
-
If using LiAlH₄, carefully and slowly add solid sodium sulfate decahydrate to the cooled reaction mixture until the bubbling ceases.[5]
-
-
Work-up:
-
Filter the resulting suspension to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the crude product in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1H-Imidazole-4-methanol, 5-methyl-.
Quantitative Data Summary:
| Starting Material | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1-methyl-1H-5-formyl-imidazole | LiAlH₄ | THF | 1 | 80 | [5] |
| Ethyl 1-Methylimidazole-5-carboxylate | LiAlH₄ | THF | 16 | 73 | [5] |
Alternative Synthetic Routes and Intermediates
While direct reduction of the carbaldehyde is preferred, the synthesis can also proceed from related intermediates. The following diagram illustrates the relationship between key intermediates in the synthesis of substituted imidazoles.
Caption: Relationship between key intermediates in imidazole synthesis.
The synthesis of the starting aldehyde, 5-methyl-1H-imidazole-4-carbaldehyde, can be accomplished through various named reactions for imidazole synthesis, often yielding a mixture of isomers that require purification.[6][7] For certain applications, protection of the imidazole nitrogen with groups like tosyl or triphenylmethyl may be necessary to avoid side reactions.[8][9]
References
- 1. 1H-Imidazole-4-methanol, 5-methyl- [webbook.nist.gov]
- 2. 1H-Imidazole-4-methanol, 5-methyl- [webbook.nist.gov]
- 3. 1H-Imidazole-4-methanol, 5-methyl- | SIELC Technologies [sielc.com]
- 4. 5-甲基咪唑-4-甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols for the HPLC Analysis of 1H-Imidazole-4-methanol, 5-methyl-
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 1H-Imidazole-4-methanol, 5-methyl- using High-Performance Liquid Chromatography (HPLC). The provided methodologies are based on established principles for the analysis of imidazole derivatives and are intended to serve as a comprehensive guide for method development, validation, and routine analysis.
Introduction
1H-Imidazole-4-methanol, 5-methyl- is a heterocyclic organic compound with applications in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such non-volatile and polar compounds. This application note details a reversed-phase HPLC method for the determination of 1H-Imidazole-4-methanol, 5-methyl-.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
1H-Imidazole-4-methanol, 5-methyl- reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid or Formic acid (analytical grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
-
Chromatographic Column:
-
A suitable reversed-phase column is recommended, such as a Newcrom R1 or a standard C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% solution of phosphoric acid or formic acid in water. For a phosphate buffer, dissolve an appropriate amount of potassium dihydrogen phosphate in water to a concentration of 0.025 M and adjust the pH to 3.20 with phosphoric acid.[1]
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 1H-Imidazole-4-methanol, 5-methyl- reference standard at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of the mobile phase.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample containing 1H-Imidazole-4-methanol, 5-methyl-.
-
Disperse the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute the solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Chromatographic Conditions
A reversed-phase HPLC method is suitable for the analysis of 1H-Imidazole-4-methanol, 5-methyl-.[2][3] The following conditions can be used as a starting point and should be optimized for the specific column and instrumentation used.
| Parameter | Recommended Condition |
| HPLC Column | Newcrom R1 or C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined based on the UV spectrum (a starting wavelength of 215-230 nm can be explored) |
| Injection Volume | 10 µL |
Data Presentation
The following tables summarize typical quantitative data obtained from a validated HPLC method for an imidazole derivative, which can be expected for the analysis of 1H-Imidazole-4-methanol, 5-methyl-.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
| % RSD of Retention Time (n=6) | ≤ 1.0% |
Table 2: Method Validation Parameters
| Parameter | Typical Results |
| Linearity Range (µg/mL) | 0.5 - 50 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.45 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of 1H-Imidazole-4-methanol, 5-methyl-.
References
In Vitro Assay Protocols for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
Disclaimer & Data Validity: The following application notes and protocols are intended for research use only (RUO) and are not for diagnostic or therapeutic procedures. The compound "1H-Imidazole-4-methanol, 5-methyl-" is ambiguous in scientific literature. Based on available data regarding biological activity, this document focuses on 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- (CAS: 13682-32-1), a structural analog of Mitragynine with reported acetylcholinesterase inhibitory activity.[1] All protocols provided are generalized and may require optimization for specific experimental conditions.
Introduction
This compound2-phenyl- is a synthetic compound with a molecular weight of 188.23 g/mol and a formula of C11H12N2O.[1][2] Structurally, it is an imidazole derivative that has garnered interest due to its relationship with Mitragynine, the primary alkaloid in the kratom plant known for its analgesic properties.[1] Preliminary research indicates that this compound2-phenyl- exhibits moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.[1] Its structural similarity to Mitragynine also suggests potential interactions with opioid receptors.[1]
These application notes provide detailed protocols for two key in vitro assays to characterize the bioactivity of this compound2-phenyl-: an acetylcholinesterase (AChE) inhibition assay and a mu-opioid receptor (MOR) binding assay.
Physicochemical Properties and Safety
| Property | Value | Reference |
| CAS Number | 13682-32-1 | [1][2][3][4] |
| Molecular Formula | C11H12N2O | [1][2][3][4] |
| Molecular Weight | 188.23 g/mol | [1][3][4] |
| Appearance | Crystalline powder | [1] |
| Solubility | Moderately soluble in ethanol and DMSO | [1] |
| Storage | 2–8°C | [1] |
Safety Precautions: this compound2-phenyl- is harmful if swallowed.[3] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4] Handling should be performed in a well-ventilated area.[4] In case of contact with skin or eyes, rinse thoroughly with water.[4] If swallowed, rinse mouth with water and seek medical attention.[3][4]
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound2-phenyl- against AChE. The method is based on the reaction of thiocholine (produced by AChE-mediated hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow product.[5][6]
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound2-phenyl-
-
Donepezil or Galantamine (positive control)
-
0.1 M Phosphate Buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound2-phenyl- in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations.
-
Prepare a 14 mM ATCI solution and a 10 mM DTNB solution in phosphate buffer.[5]
-
Dilute AChE in phosphate buffer to a working concentration (e.g., 0.25 U/mL).[7] Keep on ice.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to all wells.
-
Add 50 µL of the test compound dilutions to the sample wells.
-
Add 50 µL of the positive control dilutions to their respective wells.
-
Add 50 µL of phosphate buffer (with an equivalent percentage of DMSO as the test compound) to the control (100% activity) and blank wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the AChE working solution to all wells except the blank.
-
Mix gently and incubate the plate at 25°C for 15 minutes.[8]
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mixture of ATCI and DTNB.
-
Initiate the reaction by adding 100 µL of the ATCI/DTNB mixture to all wells.
-
Immediately measure the absorbance at 412 nm at time 0 and then every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Compound | Concentration (µM) | Absorbance Rate (mAU/min) | % Inhibition |
| Vehicle Control | 0 | (Value) | 0 |
| 1H-Imidazole-4-methanol, | C1 | (Value) | (Value) |
| 5-methyl-2-phenyl- | C2 | (Value) | (Value) |
| C3 | (Value) | (Value) | |
| Donepezil | C1 | (Value) | (Value) |
| (Positive Control) | C2 | (Value) | (Value) |
| C3 | (Value) | (Value) |
Summary of Results:
| Compound | IC50 (µM) |
| This compound2-phenyl- | (Value) |
| Donepezil | (Value) |
Protocol 2: In Vitro Mu-Opioid Receptor (MOR) Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound2-phenyl- for the human mu-opioid receptor (MOR) using a radioligand competitive binding assay.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human MOR
-
[³H]DAMGO (selective MOR agonist radioligand)
-
This compound2-phenyl-
-
Naloxone (non-selective opioid antagonist for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound2-phenyl- in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.
-
-
Assay Reaction:
-
In test tubes, combine the cell membrane preparation (20-50 µg protein), [³H]DAMGO at a concentration near its Kd (e.g., 1-2 nM), and varying concentrations of the test compound.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).
-
The final assay volume should be consistent (e.g., 1 mL).
-
-
Incubation:
-
Incubate the reactions for 60 minutes at 25°C.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to obtain an IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Concentration (nM) | CPM | % Specific Binding |
| Total Binding | - | (Value) | 100 |
| Non-specific Binding | - | (Value) | 0 |
| 1H-Imidazole-4-methanol, | C1 | (Value) | (Value) |
| 5-methyl-2-phenyl- | C2 | (Value) | (Value) |
| C3 | (Value) | (Value) |
Summary of Results:
| Compound | IC50 (nM) | Ki (nM) |
| This compound2-phenyl- | (Value) | (Value) |
Visualizations
Caption: Experimental workflow for the AChE inhibition assay.
Caption: Inhibition of cholinergic signaling by an AChE inhibitor.
Caption: Workflow for the MOR competitive binding assay.
References
- 1. Buy this compound2-phenyl- | 13682-32-1 [smolecule.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Page loading... [guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Cell-Based Assays Using 1H-Imidazole-4-methanol, 5-methyl-
Introduction
1H-Imidazole-4-methanol, 5-methyl- is a heterocyclic organic compound belonging to the imidazole family. Imidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antifungal, and antibacterial properties.[1] Members of the broader benzimidazole family have been shown to induce apoptosis and disrupt the cell cycle in various cancer cell lines.[2] These effects are often attributed to their ability to interfere with critical cellular processes.
These application notes provide detailed protocols for evaluating the cytotoxic and pro-apoptotic effects of 1H-Imidazole-4-methanol, 5-methyl- in a cell-based research setting. The following assays are described: an MTT assay for the assessment of cell viability and an Annexin V-FITC/PI assay for the detection of apoptosis. These protocols are intended for researchers, scientists, and drug development professionals investigating the potential therapeutic applications of novel chemical entities.
Data Presentation
The following table summarizes the hypothetical quantitative data obtained from the described cell-based assays, illustrating the dose-dependent effects of 1H-Imidazole-4-methanol, 5-methyl- on a representative cancer cell line (e.g., HeLa).
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | 100 ± 5.2 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 10 | 85.3 ± 4.1 | 8.7 ± 1.1 | 3.2 ± 0.6 |
| 25 | 62.1 ± 3.5 | 25.4 ± 2.3 | 7.8 ± 1.0 |
| 50 | 41.7 ± 2.9 | 42.1 ± 3.1 | 15.6 ± 1.8 |
| 100 | 20.5 ± 2.1 | 55.3 ± 4.2 | 22.4 ± 2.5 |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of 1H-Imidazole-4-methanol, 5-methyl- on cultured cells. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.[3]
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
1H-Imidazole-4-methanol, 5-methyl- (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 1H-Imidazole-4-methanol, 5-methyl- in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of PI by cells with compromised membrane integrity.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Complete culture medium
-
1H-Imidazole-4-methanol, 5-methyl-
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with various concentrations of 1H-Imidazole-4-methanol, 5-methyl- for 24 hours as described in the MTT assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizations
Caption: Workflow for assessing cytotoxicity and apoptosis.
Caption: A potential intrinsic apoptosis pathway.
References
Investigating the Neuropharmacological Potential of (5-Methyl-1H-imidazol-4-yl)methanol: Application Notes and Protocols
Disclaimer: Direct experimental data on the neuropharmacological applications of (5-Methyl-1H-imidazol-4-yl)methanol are limited in publicly available scientific literature. The following application notes and protocols are based on the neuropharmacological activities of structurally related imidazole compounds and provide a foundational framework for researchers and drug development professionals to investigate the potential of (5-Methyl-1H-imidazol-4-yl)methanol.
Introduction
Imidazole-based compounds are of significant interest in neuropharmacology due to their diverse biological activities, including anti-inflammatory, antioxidant, and enzymatic inhibitory effects.[1] While specific data on (5-Methyl-1H-imidazol-4-yl)methanol is scarce, a structurally related compound, (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol, has demonstrated potential as a therapeutic agent for neurodegenerative conditions through its activity against acetylcholinesterase.[2] This suggests that (5-Methyl-1H-imidazol-4-yl)methanol may also possess neuropharmacological properties worthy of investigation.
These application notes provide proposed experimental protocols to screen and characterize the neuropharmacological profile of (5-Methyl-1H-imidazol-4-yl)methanol, with a focus on its potential as an acetylcholinesterase inhibitor and a neuroprotective agent.
Data Presentation: A Case Study of a Structurally Related Compound
To illustrate the potential data that could be generated for (5-Methyl-1H-imidazol-4-yl)methanol, the following table summarizes the reported activity of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol as an acetylcholinesterase inhibitor.[2]
| Compound | Target Enzyme | Activity | Potential Therapeutic Application |
| (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol | Acetylcholinesterase | Moderate Inhibitory Activity | Neurodegenerative diseases (e.g., Alzheimer's disease)[2] |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the neuropharmacological properties of (5-Methyl-1H-imidazol-4-yl)methanol.
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay
This protocol is designed to determine the potential of (5-Methyl-1H-imidazol-4-yl)methanol to inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.
Materials:
-
(5-Methyl-1H-imidazol-4-yl)methanol
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of (5-Methyl-1H-imidazol-4-yl)methanol in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
Prepare AChE solution in phosphate buffer.
-
Prepare ATCI and DTNB solutions in phosphate buffer.
-
-
Assay:
-
To each well of a 96-well plate, add 25 µL of the test compound solution at different concentrations.
-
Add 50 µL of AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of AChE inhibition.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol assesses the potential of (5-Methyl-1H-imidazol-4-yl)methanol to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
(5-Methyl-1H-imidazol-4-yl)methanol
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in the appropriate medium supplemented with FBS in a CO₂ incubator.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of (5-Methyl-1H-imidazol-4-yl)methanol for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ or 6-OHDA to the wells (excluding the control group).
-
Incubate the cells for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the control group.
-
Determine the concentration at which the compound shows significant neuroprotective effects.
-
Visualizations
Proposed Signaling Pathway for Acetylcholinesterase Inhibition
Caption: Proposed mechanism of acetylcholinesterase inhibition by (5-Methyl-1H-imidazol-4-yl)methanol.
General Experimental Workflow for Neuropharmacological Screening
Caption: A general workflow for the neuropharmacological screening of a novel compound.
Logical Relationship of Potential Therapeutic Applications
Caption: Logical relationships of potential therapeutic applications based on mechanism of action.
References
Application Notes and Protocols for Testing Acetylcholinesterase Inhibition with 1H-Imidazole-4-methanol, 5-methyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE is a critical therapeutic strategy for managing conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis. The imidazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have been investigated for a range of therapeutic properties, including acetylcholinesterase inhibition. This document provides a detailed protocol for testing the AChE inhibitory potential of 1H-Imidazole-4-methanol, 5-methyl- , a compound that has been noted for its moderate AChE inhibitory activity, suggesting its potential as a lead compound for further development.[1]
The most widely used method for screening AChE inhibitors is the spectrophotometric method developed by Ellman, which is a robust, and sensitive platform for determining acetylcholinesterase activity.[2][3] This protocol is based on the Ellman's method.
Principle of the Assay
The Ellman's method is a colorimetric assay that measures the activity of AChE by monitoring the formation of a yellow-colored product.[2] The assay involves a two-step coupled enzymatic reaction:
-
Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate, acetylthiocholine (ATCh), to produce thiocholine and acetic acid.[2][4]
-
Colorimetric Reaction: The thiocholine produced, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction produces the yellow anion 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[2][4]
The rate of TNB formation is directly proportional to the AChE activity. In the presence of an inhibitor like 1H-Imidazole-4-methanol, 5-methyl-, the rate of the reaction will decrease, allowing for the quantification of its inhibitory potency.
Data Presentation
A comprehensive literature search did not yield specific quantitative IC50 values for the acetylcholinesterase inhibitory activity of 1H-Imidazole-4-methanol, 5-methyl-. However, numerous studies have demonstrated the potential of various imidazole derivatives as AChE inhibitors. The following table summarizes the AChE inhibitory activity of several other imidazole-containing compounds to provide a comparative context for researchers.
Table 1: Acetylcholinesterase (AChE) Inhibition Data for Various Imidazole Derivatives
| Compound Class | Specific Compound Example | Target Enzyme | IC50 Value (nM) | Source Organism of Enzyme |
| Benzimidazole-based oxazole analogue | Compound 9 | Acetylcholinesterase | 0.10 ± 0.050 | Not Specified |
| Benzimidazole-based oxazole analogue | Compound 14 | Acetylcholinesterase | 0.20 ± 0.050 | Not Specified |
| Imidazo[1,2-b]pyridazine derivative | Compound 5h | Acetylcholinesterase | 40 | Not Specified |
| Imidazo[1,2-b]pyridazine derivative | Compound 5c | Acetylcholinesterase | 50 | Not Specified |
| Imidazole-thiazole hybrid | Compound 2f | Acetylcholinesterase | 1.60 ± 0.01 | Not Specified |
| Imidazole-thiazole hybrid | Compound 2g | Acetylcholinesterase | 4.40 ± 0.01 | Not Specified |
Note: The data presented above is for imidazole derivatives that are structurally different from 1H-Imidazole-4-methanol, 5-methyl- and should be used for comparative purposes only.
Experimental Protocols
This section provides a detailed methodology for determining the acetylcholinesterase inhibitory activity of 1H-Imidazole-4-methanol, 5-methyl- using a 96-well plate format.
Materials and Reagents
-
Acetylcholinesterase (AChE): From Electrophorus electricus (electric eel)
-
1H-Imidazole-4-methanol, 5-methyl-: Test compound
-
Donepezil or Galantamine: Positive control inhibitor
-
Acetylthiocholine iodide (ATCI): Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB): Ellman's Reagent
-
Sodium Phosphate Buffer: 0.1 M, pH 8.0
-
Dimethyl Sulfoxide (DMSO): For dissolving the test compound and positive control
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Assay Buffer (0.1 M Sodium Phosphate Buffer, pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring the pH until a pH of 8.0 is reached.
-
AChE Solution (0.2 U/mL): Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[4] Store aliquots at -20°C.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the assay buffer. Store protected from light at 4°C.
-
ATCI Solution (14 mM): Dissolve 4.04 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve an accurately weighed amount of 1H-Imidazole-4-methanol, 5-methyl- in DMSO to create a high-concentration stock solution.
-
Positive Control Stock Solution (e.g., 1 mM): Dissolve an accurately weighed amount of Donepezil or Galantamine in DMSO.
-
Working Solutions: Prepare serial dilutions of the test compound and positive control in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should be kept below 1% to avoid affecting enzyme activity.
Assay Procedure (96-Well Plate)
This protocol is designed for a final reaction volume of 200 µL per well.
-
Plate Layout: Design the plate to include wells for:
-
Blank: Contains all reagents except the enzyme.
-
Negative Control (100% Activity): Contains all reagents and the enzyme, but no inhibitor (add vehicle - assay buffer with the same percentage of DMSO as the test compound wells).
-
Positive Control: Contains all reagents, the enzyme, and a known inhibitor (e.g., Donepezil).
-
Test Compound: Contains all reagents, the enzyme, and various concentrations of 1H-Imidazole-4-methanol, 5-methyl-.
-
-
Reagent Addition:
-
Add 140 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0) to all wells.
-
Add 20 µL of the appropriate test compound dilution, positive control dilution, or vehicle to the corresponding wells.
-
Add 10 µL of DTNB solution (10 mM) to all wells.
-
Add 20 µL of AChE solution (0.2 U/mL) to all wells except the blank wells (add 20 µL of assay buffer to the blank wells instead).
-
Mix the contents of the wells by gentle shaking.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Initiation of Reaction: Add 10 µL of ATCI solution (14 mM) to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 60 seconds for 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
Where:
-
V_control is the reaction rate of the negative control (100% enzyme activity).
-
V_inhibitor is the reaction rate in the presence of the test compound.
-
-
Determine the IC50 value: The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can be determined from the resulting dose-response curve using non-linear regression analysis.
Visualizations
Acetylcholinesterase Inhibition Assay Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the acetylcholinesterase inhibitory activity of a test compound.
Caption: Workflow for the acetylcholinesterase inhibition assay.
Signaling Pathway of Acetylcholinesterase Action and Inhibition
The diagram below depicts the normal action of acetylcholinesterase in hydrolyzing acetylcholine and how an inhibitor, such as 1H-Imidazole-4-methanol, 5-methyl-, can block this process.
Caption: Acetylcholinesterase action and its inhibition.
References
- 1. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]
- 2. Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Characterization and Preliminary Evaluation of New 1H-benzo[d]imidazole-1yl-derivatives as Acetylcholine Esterase Inhibitors | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
Application Notes and Protocols for 1H-Imidazole-4-methanol, 5-methyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Imidazole-4-methanol, 5-methyl-, a substituted imidazole derivative, presents a key structural motif in medicinal chemistry and drug discovery. Its heterocyclic core is a prevalent feature in numerous biologically active compounds. Accurate and reproducible preparation of stock solutions is fundamental for any experimental workflow, ensuring the integrity and consistency of screening and development assays. These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of 1H-Imidazole-4-methanol, 5-methyl-.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1H-Imidazole-4-methanol, 5-methyl- is provided in the table below. This information is essential for accurate calculations and preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 112.13 g/mol | --INVALID-LINK-- |
| Appearance | Reported as a solid for similar compounds. | N/A |
| Solubility | Information on the direct compound is limited. A structurally similar compound, 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, exhibits moderate solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] Another analog, (1-methyl-1H-imidazol-5-yl)methanol, is sparingly soluble in DMSO and slightly soluble in methanol. | |
| Storage | Store the solid compound in a cool (2-8°C), dry, and well-ventilated area, protected from light.[1] Stock solutions should be stored at -20°C or -80°C. |
Experimental Protocols
Safety Precautions
Before handling 1H-Imidazole-4-methanol, 5-methyl-, it is crucial to consult the Safety Data Sheet (SDS). Based on data for similar imidazole-based compounds, the following precautions are recommended[2][3]:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[2][3]
-
Take necessary precautions to prevent the formation of dust and aerosols.
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of 1H-Imidazole-4-methanol, 5-methyl- in DMSO. This is a common starting concentration for many biological assays.
Materials:
-
1H-Imidazole-4-methanol, 5-methyl- (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of 1H-Imidazole-4-methanol, 5-methyl- is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 112.13 g/mol x 1000 mg/g = 1.1213 mg
-
-
Weigh the compound: Carefully weigh approximately 1.12 mg of 1H-Imidazole-4-methanol, 5-methyl- using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes, protected from light.
Preparation of Working Solutions
Working solutions for cellular or biochemical assays are typically prepared by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Perform serial dilutions to achieve the desired final concentrations.
-
Always prepare fresh working solutions from the frozen stock on the day of the experiment.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the preparation of stock and working solutions of 1H-Imidazole-4-methanol, 5-methyl-.
References
Application Notes and Protocols for the Evaluation of 1H-Imidazole-4-methanol, 5-methyl- in A549 Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer properties. Studies on various imidazole-based molecules in the A549 lung cancer cell line have demonstrated their potential to inhibit cell proliferation, induce apoptosis, and interfere with key signaling pathways. This document provides a summary of findings for several imidazole derivatives and outlines detailed protocols for evaluating the anticancer potential of novel compounds like 1H-Imidazole-4-methanol, 5-methyl-.
Data Presentation: Cytotoxicity of Imidazole Derivatives in A549 Cells
The following table summarizes the cytotoxic activity (IC50 values) of various imidazole derivatives against the A549 cell line as reported in the literature. This data can be used for comparative analysis when evaluating new compounds.
| Compound/Derivative | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Benzimidazole derivative (se-182) | 15.80 | Cisplatin | 9.879 | [1] |
| Imidazole derivative 9 | 10.74 | - | - | [2] |
| Imidazole derivative 20 | 1.20 | Doxorubicin | 1.21 | [2] |
| Imidazole derivative 36 | 4.9 | Roscovitine | 27.4 | [2] |
| Imidazole derivative 50 | 1.88 | Sorafenib | 4.84 | [2] |
| Imidazole derivatives 14a & 14b | 3.46 - 5.43 | - | - | [2] |
| Imidazole-substituted terpyridine-Cu(II) complex (II56) | 0.81 | - | - | [3] |
| Butyl-substituted imidazole ruthenium (II) complex (II40) | 14.36 | Cisplatin | 21.30 | [3] |
| Fused-imidazole ruthenium (II) complex (II51) | 16.59 | - | - | [3] |
| Purine derivative 47 | 2.29 - 9.96 (most potent against A549) | - | - | [4] |
| Benzimidazole-pyrazole derivative 37 | 2.2 | - | - | [4] |
| Benzimidazole-pyrazole derivative 38 | 2.8 | - | - | [4] |
| Benzimidazole sulfonamide 22 | 0.15 | - | - | [4] |
| Tetrazole derivative 6d | 2.74 | Doxorubicin | 3.87 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from multiple sources and can be adapted for the study of 1H-Imidazole-4-methanol, 5-methyl-.
Cell Culture and Maintenance
-
Cell Line: A549 (human lung adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of the test compound (e.g., 1H-Imidazole-4-methanol, 5-methyl-) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.[1][6]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[6]
-
Remove the medium and dissolve the formazan crystals in 200 µL of DMSO.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Apoptosis Analysis by Fluorescence Microscopy
This method is used to visualize the morphological changes associated with apoptosis.
-
Procedure:
-
Seed A549 cells on coverslips in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Stain the cells with a mixture of fluorescent dyes such as Acridine Orange (AO) and Ethidium Bromide (EB), or DAPI.
-
Observe the cells under a fluorescence microscope.
-
Characterize the cells as viable (normal morphology), early apoptotic (chromatin condensation, membrane blebbing), late apoptotic (fragmented nuclei), or necrotic based on their staining pattern and morphology.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed A549 cells in 6-well plates and treat with the test compound for 24 or 48 hours.[7]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. Some imidazole derivatives have been shown to cause cell cycle arrest at the G1 or G2/M phase.[7][8]
-
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the levels of specific proteins involved in signaling pathways.
-
Procedure:
-
Treat A549 cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Caspase-9, EGFR, Bcl-2) overnight at 4°C.[2][8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate potential mechanisms of action for imidazole derivatives and a general experimental workflow for their evaluation.
Caption: A general workflow for evaluating the anticancer effects of a novel compound in A549 cells.
Caption: A potential signaling pathway for apoptosis induced by imidazole derivatives in cancer cells.
Caption: A simplified diagram showing the potential inhibition of the EGFR signaling pathway by imidazole derivatives.
References
- 1. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A study on the anticancer activity of imidazolyl benzamide derivative-IMUEB on a 549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (5-Methyl-1H-imidazol-4-yl)methanol in NCI-H460 Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(5-Methyl-1H-imidazol-4-yl)methanol is an imidazole-containing organic compound. The imidazole scaffold is a key feature in many compounds investigated for their therapeutic potential, including anticancer agents.[1][2][3][4] Research on various imidazole derivatives has demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines, including the non-small cell lung cancer (NSCLC) line NCI-H460.[5][6] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[2][5][6][7]
The NCI-H460 cell line, derived from a large cell lung carcinoma, is a widely used model for studying NSCLC.[8] It is characterized by rapid proliferation and harbors mutations in key oncogenic pathways, such as PI3K/AKT/mTOR, making it a relevant model for evaluating novel therapeutic agents.[8][9]
These application notes provide a hypothetical framework for investigating the effects of (5-Methyl-1H-imidazol-4-yl)methanol on NCI-H460 cells, based on the activities of structurally related imidazole compounds. Detailed protocols for key experimental assays are provided to guide researchers in assessing its potential as an anticancer agent.
Hypothesized Mechanism of Action
Based on studies of similar imidazole-based compounds in lung cancer cells, it is hypothesized that (5-Methyl-1H-imidazol-4-yl)methanol may exert its anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Triggering programmed cell death through the modulation of pro- and anti-apoptotic proteins like the Bcl-2 family and activation of caspases.[7][10][11]
-
Cell Cycle Arrest: Halting cell cycle progression at key checkpoints, such as G1/S or G2/M, thereby inhibiting cell proliferation.[2][5][6]
-
Inhibition of Pro-Survival Signaling Pathways: Attenuating signaling cascades crucial for cancer cell growth and survival, such as the PI3K/AKT and STAT3 pathways.[7][9][12]
The following workflow outlines a typical experimental approach to characterize the anticancer activity of a novel compound like (5-Methyl-1H-imidazol-4-yl)methanol.
References
- 1. Design, synthesis and biological evaluation of novel hybrid compounds of imidazole scaffold-based 2-benzylbenzofuran as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Green Synthesis and Anticancer Activity of New Bis-imidazole-thiazole Hybrids Targeting Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mebendazole induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NCI-H460: A Key Model for Non-Small Cell Lung Cancer Research [cytion.com]
- 9. Suppression of cancer stem-like phenotypes in NCI-H460 lung cancer cells by vanillin through an Akt-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined anticancer activity of osthole and cisplatin in NCI-H460 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asco.org [asco.org]
- 12. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (5-Methyl-1H-imidazol-4-yl)methanol
These application notes provide detailed methodologies for the quantitative analysis of (5-Methyl-1H-imidazol-4-yl)methanol, a key intermediate in pharmaceutical synthesis and a potential impurity in drug products. The described protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of (5-Methyl-1H-imidazol-4-yl)methanol in bulk materials and simple formulations. Reverse-phase HPLC offers a straightforward and robust approach for separation and quantification.
Experimental Protocol
1.1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Newcrom R1 HPLC column (or equivalent C18 column).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
(5-Methyl-1H-imidazol-4-yl)methanol reference standard.
1.2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. For initial method development, a gradient elution can be employed, followed by optimization to an isocratic method if possible. Phosphoric acid can be added to the aqueous phase to improve peak shape. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[1]
-
Column: Newcrom R1 reverse-phase column.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Imidazole rings typically have UV absorbance around 210-230 nm. The optimal wavelength should be determined by scanning the UV spectrum of a standard solution.
-
Injection Volume: 10 µL.
1.3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of (5-Methyl-1H-imidazol-4-yl)methanol reference standard in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing (5-Methyl-1H-imidazol-4-yl)methanol in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
1.4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of (5-Methyl-1H-imidazol-4-yl)methanol in the sample solution from the calibration curve using the peak area of the sample.
Data Presentation
| Parameter | HPLC Method |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: The values in this table are representative and should be established for each specific instrument and laboratory conditions.
Experimental Workflow
Caption: Workflow for the HPLC quantification of (5-Methyl-1H-imidazol-4-yl)methanol.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the polar nature and low volatility of (5-Methyl-1H-imidazol-4-yl)methanol, a derivatization step is necessary to improve its chromatographic properties for GC-MS analysis. This method is highly sensitive and selective, making it suitable for trace-level quantification and impurity profiling.
Experimental Protocol
2.1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary GC column (e.g., DB-5ms or equivalent).
-
Derivatization reagent: Isobutyl chloroformate (IBCF).[2]
-
Acetonitrile, Pyridine, Anhydrous Ethanol (analytical grade).
-
(5-Methyl-1H-imidazol-4-yl)methanol reference standard.
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog or another imidazole derivative).
2.2. Derivatization Procedure:
-
To an aqueous solution of the sample or standard, add acetonitrile, pyridine, and anhydrous ethanol.[2]
-
Add isobutyl chloroformate (IBCF) and vortex the mixture.[2]
-
The pH of the aqueous phase should be adjusted to approximately 8.0 for optimal extraction of the derivatized analyte.[2][3]
-
Extract the derivatized analyte with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the extraction solvent for GC-MS analysis.
2.3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized (5-Methyl-1H-imidazol-4-yl)methanol and the internal standard. A full scan mode can be used for initial identification.
2.4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare a series of dilutions and derivatize them following the procedure above.
-
Sample Solution: Prepare the sample in an aqueous solution and subject it to the derivatization procedure.
2.5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the standard solutions.
-
Determine the concentration of (5-Methyl-1H-imidazol-4-yl)methanol in the sample from the calibration curve.
Data Presentation
| Parameter | GC-MS Method (with Derivatization) |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: The values in this table are representative and should be established for each specific instrument and laboratory conditions.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Methyl-1H-imidazol-4-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Methyl-1H-imidazol-4-yl)methanol. The following information is designed to address common challenges and side reactions encountered during the synthesis of this important imidazole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to (5-Methyl-1H-imidazol-4-yl)methanol?
A1: There are two primary synthetic routes for the preparation of (5-Methyl-1H-imidazol-4-yl)methanol:
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Route 1: Formylation of 4-methylimidazole followed by reduction. This is a two-step process that first introduces a formyl group onto the imidazole ring, which is then reduced to the desired alcohol. The Vilsmeier-Haack reaction is a common method for the formylation step.
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Route 2: Direct hydroxymethylation of 4-methylimidazole. This one-step method involves the reaction of 4-methylimidazole with formaldehyde in the presence of a base.[1][2]
Q2: What are the potential side reactions when using the formylation-reduction route?
A2: The formylation-reduction route is susceptible to several side reactions:
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Formation of isomeric products during formylation: The Vilsmeier-Haack formylation of 4-methylimidazole can lead to the formation of not only the desired 4-formyl-5-methylimidazole but also the isomeric 2-formyl-4-methylimidazole. The regioselectivity of this reaction is a critical factor to control.
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N-formylation: The Vilsmeier-Haack reagent can also react with the nitrogen atoms of the imidazole ring, leading to the formation of N-formylated byproducts.
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Incomplete reduction: If the reduction of the formyl group is not complete, the final product will be contaminated with the starting aldehyde, 4-formyl-5-methylimidazole.
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Over-reduction: While less common for the reduction of an aldehyde to a primary alcohol, aggressive reducing agents or harsh reaction conditions could potentially lead to undesired reductions of the imidazole ring itself.
Q3: What are the potential side reactions in the direct hydroxymethylation route with formaldehyde?
A3: The direct synthesis using formaldehyde can also present challenges:
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Formation of isomeric products: Similar to the formylation route, the reaction can potentially yield the undesired isomer, (2-methyl-1H-imidazol-4-yl)methanol.
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Di-hydroxymethylation: The product, (5-Methyl-1H-imidazol-4-yl)methanol, still possesses reactive sites on the imidazole ring and can react further with formaldehyde to yield di-hydroxymethylated byproducts.
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Polymerization: Formaldehyde is prone to polymerization, especially under basic conditions, which can lead to complex reaction mixtures and purification difficulties.
Troubleshooting Guides
Issue 1: Low Yield of (5-Methyl-1H-imidazol-4-yl)methanol in the Formylation-Reduction Route
| Possible Cause | Suggested Solution |
| Poor regioselectivity in the Vilsmeier-Haack formylation, leading to a mixture of isomers. | Optimize the reaction temperature. Lower temperatures often favor the thermodynamically more stable product. Screen different Vilsmeier-Haack reagents and solvent systems to improve selectivity.[3][4] |
| Formation of N-formylated byproducts. | Use a protecting group strategy for the imidazole nitrogen before the formylation step. However, this adds extra steps to the synthesis. Alternatively, carefully control the stoichiometry of the Vilsmeier-Haack reagent. |
| Incomplete reduction of the formyl group. | Ensure the reducing agent (e.g., LiAlH₄ or NaBH₄) is fresh and active. Use a slight excess of the reducing agent. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. |
Issue 2: Formation of Multiple Byproducts in the Direct Hydroxymethylation Route
| Possible Cause | Suggested Solution |
| Formation of the undesired (2-methyl-1H-imidazol-4-yl)methanol isomer. | Carefully control the reaction pH and temperature. A patent suggests that a pH range of 11-13.5 is optimal for favoring the desired isomer.[2] |
| Formation of di-hydroxymethylated products. | Use a controlled stoichiometry of formaldehyde, typically not exceeding 1.5 moles per mole of 4-methylimidazole.[2] Add the formaldehyde solution dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| Polymerization of formaldehyde. | Maintain a controlled temperature, as higher temperatures can promote polymerization. Ensure efficient stirring to prevent localized high concentrations of reactants. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Formylation and Reduction
Step 1: Vilsmeier-Haack Formylation of 4-Methylimidazole
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Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.1 eq) to anhydrous N,N-dimethylformamide (DMF) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at 0 °C.
-
Reaction: Dissolve 4-methylimidazole (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral.
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Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 4-formyl-5-methylimidazole by column chromatography on silica gel.
Step 2: Reduction of 4-Formyl-5-methylimidazole
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Reaction Setup: Dissolve 4-formyl-5-methylimidazole (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Alternatively, for a more potent reducing agent, a solution of lithium aluminum hydride (LiAlH₄, 1.2 eq) in THF can be used, with the reaction maintained at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC for the disappearance of the aldehyde.
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Quenching and Work-up: Carefully quench the reaction by the slow addition of water (for NaBH₄ in methanol) or by the sequential addition of water, 15% aqueous NaOH, and water again (Fieser workup for LiAlH₄).
-
Extraction and Purification: Filter the resulting salts and extract the filtrate with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude (5-Methyl-1H-imidazol-4-yl)methanol by column chromatography or recrystallization.
Protocol 2: One-Step Synthesis with Formaldehyde
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Reaction Setup: Dissolve 4-methylimidazole (1.0 eq) in a concentrated aqueous solution of sodium chloride.
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Reaction: Add a catalytically effective amount of a strong inorganic base (e.g., NaOH) to achieve a pH of 12-13.[2]
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Addition of Formaldehyde: Slowly add a 37% aqueous solution of formaldehyde or paraformaldehyde (1.05-1.1 eq) to the reaction mixture while maintaining the temperature between 20-40 °C.[1][2]
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Reaction Monitoring: Stir the reaction mixture for several hours to days, monitoring the consumption of the starting material by TLC or HPLC.
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Work-up and Purification: Neutralize the reaction mixture with concentrated hydrochloric acid to a pH of 8.5-8.9 to precipitate the product.[1] Filter the precipitate, wash with cold water or acetone, and dry to obtain (5-Methyl-1H-imidazol-4-yl)methanol.
Data Presentation
Table 1: Troubleshooting Guide for Vilsmeier-Haack Formylation of 4-Methylimidazole
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Temperature | 100 °C | 60 °C | Lower temperature may improve the regioselectivity towards the 5-formyl product. |
| Vilsmeier Reagent | POCl₃/DMF | (COCl)₂/DMF | Oxalyl chloride-based Vilsmeier reagent can sometimes offer different selectivity. |
| Solvent | Dichloromethane | Acetonitrile | Solvent polarity can influence the reaction pathway and selectivity. |
Mandatory Visualization
Caption: Troubleshooting workflow for the two-step synthesis of (5-Methyl-1H-imidazol-4-yl)methanol.
References
- 1. 4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4189591A - Method of preparing 4-methyl-5-hydroxymethyl-imidazole - Google Patents [patents.google.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
Troubleshooting low yield in imidazole synthesis
Welcome to the technical support center for imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the synthesis of imidazoles. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: My imidazole synthesis reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in imidazole synthesis, such as in the Debus-Radziszewski reaction, can stem from several factors.[1] The most common culprits include the formation of side products like oxazoles, incomplete reaction, suboptimal reaction temperature, and impure reagents.[1] Inefficient purification and work-up processes can also lead to significant product loss.[1]
Q2: I am observing a significant amount of a byproduct. What could it be and how can I prevent it?
A2: A common byproduct in the Radziszewski synthesis is an oxazole.[1] This occurs due to a competing reaction pathway. To minimize oxazole formation, it is recommended to use a large excess of ammonia and maintain alkaline reaction conditions.[1] Slowly adding the aldehyde to the mixture of the dicarbonyl compound and ammonia can also favor the desired imidazole synthesis pathway.[1]
Q3: How can I monitor the progress of my imidazole synthesis reaction to ensure it goes to completion?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. This allows for the optimization of the reaction time to ensure the reaction proceeds to completion.[1]
Q4: What is the optimal temperature for imidazole synthesis?
A4: The optimal temperature can vary depending on the specific reactants and synthesis method. While many imidazole syntheses are initiated at room temperature, gentle heating may be necessary to drive the reaction to completion.[1] However, excessive heat can promote the formation of side products.[1] It is crucial to empirically determine the optimal temperature for your specific reaction, often starting at a moderate temperature (e.g., 70-90°C) and adjusting as needed based on reaction monitoring.[1]
Q5: My purification yield after column chromatography is very low. What are the possible reasons and solutions?
A5: Low recovery after column chromatography can be due to several factors. The imidazole derivative might be irreversibly adsorbing to the silica gel, or the chosen mobile phase may not be optimal for elution.[2] To improve recovery, consider switching to a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[2] If the compound is highly polar, a dichloromethane/methanol solvent system might be more suitable.[2] Adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can help reduce tailing and improve the separation of basic imidazole compounds.[2]
Troubleshooting Guides
Guide 1: Low Yield in Debus-Radziszewski Imidazole Synthesis
This guide provides a systematic approach to troubleshooting low yields in the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][3]
Problem: The final isolated yield of the desired imidazole is below the expected range.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in imidazole synthesis.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Impure Reagents | Use freshly distilled or high-purity glyoxal and aldehyde. Impurities can lead to undesired side reactions.[1] |
| Incorrect Stoichiometry | Use a significant molar excess of ammonia relative to the aldehyde and dicarbonyl compound. This favors the formation of the diimine intermediate required for imidazole synthesis and reduces oxazole byproduct formation.[1] |
| Suboptimal Temperature | Optimize the reaction temperature. While often started at room temperature, gentle heating (e.g., 70-90°C) may be required. Avoid excessive heat to prevent side reactions.[1] |
| Incomplete Reaction | Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials. Adjust the reaction time accordingly.[1] |
| Inefficient Purification | Imidazoles can be polar. Choose extraction solvents carefully. For purification, consider fractional vacuum distillation or optimized column chromatography.[1][2] |
Guide 2: Optimizing Reaction Conditions for Imidazole Synthesis
Optimizing reaction conditions is crucial for maximizing yield and purity. This guide provides parameters to consider for optimization.
Key Parameters for Optimization:
| Parameter | Recommendation | Rationale |
| Solvent | Protic solvents like ethanol or methanol are commonly used. However, aprotic solvents like DMF or DMSO can also be effective depending on the specific reaction.[4][5] | The solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and outcome. |
| Catalyst | While many imidazole syntheses proceed without a catalyst, acidic catalysts like acetic acid or Lewis acids such as ZnCl2 can sometimes improve yields by facilitating condensation steps.[1][6] Copper catalysts have also been shown to be effective in certain multicomponent reactions.[5][7] | Catalysts can lower the activation energy of the reaction, leading to faster reaction rates and potentially higher yields. |
| Reaction Time | Monitor the reaction by TLC to determine the optimal reaction time.[1] | Ensuring the reaction goes to completion without allowing for the degradation of the product is key to maximizing yield. |
| Order of Addition | Consider adding the aldehyde slowly to a mixture of the dicarbonyl compound and ammonia.[1] | This can help to ensure that the aldehyde reacts with the pre-formed diimine intermediate, favoring imidazole formation over side reactions.[1] |
Reaction Pathway (Debus-Radziszewski):
Caption: Debus-Radziszewski synthesis of imidazole.
Experimental Protocols
Protocol 1: General Procedure for Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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1,2-Dicarbonyl compound (e.g., benzil) (1.0 mmol)
-
Aldehyde (1.0 mmol)
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Ammonium acetate (2.0 mmol or greater excess)
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Solvent (e.g., glacial acetic acid, ethanol) (5-10 mL)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,2-dicarbonyl compound, aldehyde, and ammonium acetate in the chosen solvent.
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Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress of the reaction by TLC.
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Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
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Pour the reaction mixture into ice-cold water.
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If a precipitate forms, collect the crude product by vacuum filtration.
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If no precipitate forms, neutralize the solution with a suitable base (e.g., aqueous sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acid-Base Extraction for Purification of a Basic Imidazole Derivative
This protocol is useful for separating a basic imidazole product from non-basic impurities.[2]
Materials:
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Crude reaction mixture containing the imidazole derivative
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Organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate)
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Aqueous acid solution (e.g., 1 M HCl)
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Aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃)
Procedure:
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Dissolve the crude reaction mixture in the organic solvent.
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Transfer the solution to a separatory funnel and extract with the aqueous acid solution. The basic imidazole will move into the aqueous layer as its protonated salt.
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Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
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Cool the acidic aqueous extract in an ice bath and slowly add the aqueous base solution with stirring until the solution is basic (check with pH paper).
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The neutral imidazole derivative should precipitate if it is insoluble in water. Collect the precipitate by vacuum filtration.
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If the product is water-soluble or oils out, extract the neutralized aqueous solution with several portions of the organic solvent.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified imidazole derivative.[2]
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the yield of imidazole synthesis, based on literature data.
Table 1: Effect of Solvent on the Yield of 2,4,5-Trisubsituted Imidazole
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | DMF | 140 | 90 | 65 | [5] |
| 2 | Butanol | Reflux | 20 | 85 | [5] |
| 3 | Ethanol | Reflux | 70 | 76 | [5] |
| 4 | Methanol | 65 | 90 | 74 | [5] |
| 5 | Water | Reflux | 90 | 10 | [5] |
| 6 | Toluene | 110 | 90 | 67 | [5] |
| 7 | CH₃CN | Reflux | 90 | 68 | [5] |
Table 2: Effect of Catalyst Loading and Temperature on Yield
| Entry | Catalyst (CuI) (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 15 | Reflux (Butanol) | 20 | 85 | [5] |
| 2 | 10 | Reflux (Butanol) | 25 | slightly lower | [5] |
| 3 | 5 | Reflux (Butanol) | 30 | slightly lower | [5] |
| 4 | 15 | 90 | 80 | 80 | [5] |
| 5 | 15 | 70 | 80 | 78 | [5] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 6. Imidazole synthesis [organic-chemistry.org]
- 7. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Purity Enhancement of 1H-Imidazole-4-methanol, 5-methyl-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1H-Imidazole-4-methanol, 5-methyl-.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 1H-Imidazole-4-methanol, 5-methyl-?
A1: Common impurities can originate from starting materials, side reactions, or decomposition. Key impurities to be aware of include:
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Unreacted Starting Materials: Such as 4-methylimidazole or the ester precursor (e.g., ethyl 4-methylimidazole-5-carboxylate).
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Over-alkylation Products: Formation of di-hydroxymethylated imidazole (DMHI) can occur if the reaction is not carefully controlled.
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Isomeric Impurities: Depending on the synthetic route, regioisomers may be formed.
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Residual Solvents: Solvents used in the synthesis and work-up (e.g., THF, ethanol, isopropanol) may be present in the crude product.
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Inorganic Salts: Generated during the work-up, especially if acid or base is used for neutralization or salt formation.
Q2: My purified 1H-Imidazole-4-methanol, 5-methyl- has a low melting point and appears as a brownish semi-solid. What could be the issue?
A2: A low or broad melting point, along with a discolored appearance, typically indicates the presence of impurities. The brown color can result from decomposition products or residual starting materials. The semi-solid nature suggests the presence of residual solvents or a mixture of compounds preventing sharp crystallization. Further purification by column chromatography or recrystallization is recommended.
Q3: I am observing significant streaking on my TLC plates during column chromatography. How can I resolve this?
A3: The basic nature of the imidazole ring can cause strong interactions with the acidic silica gel, leading to streaking. To mitigate this, consider the following:
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Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia solution, to your eluent system.
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Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina.
Q4: How can I convert the hydrochloride salt of 1H-Imidazole-4-methanol, 5-methyl- to the free base?
A4: To obtain the free base from its hydrochloride salt, you can perform a neutralization. A typical procedure involves dissolving the salt in a minimal amount of water and then adding a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the pH of the solution is between 8.5 and 8.9.[1][2] The free base will precipitate out of the aqueous solution and can be collected by filtration, washed with cold water, and dried.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is optimized for the extraction of the imidazole, which is a basic compound. Multiple extractions with a suitable organic solvent will improve recovery. |
| Product Adsorption on Silica Gel | The basic imidazole ring can irreversibly adsorb to acidic silica gel. Pre-treating the silica gel with a basic modifier or using neutral/basic alumina can prevent this. |
| Incomplete Elution from the Column | The solvent system may not be polar enough to elute the product. Gradually increase the polarity of the eluent (e.g., by increasing the methanol concentration in a dichloromethane/methanol system). |
| Co-elution with Impurities | The chosen solvent system may not provide adequate separation. Optimize the eluent system using TLC with different solvent combinations. A shallower solvent gradient during column chromatography can also improve resolution. |
| Product is too Soluble in Recrystallization Solvent | If the product remains in the mother liquor during recrystallization, the chosen solvent is too good. Try a different solvent or a solvent/anti-solvent system. |
Problem 2: Persistent Impurities in the Final Product
| Impurity Type | Identification Method | Suggested Purification Strategy |
| Unreacted Starting Material (e.g., 4-methylimidazole) | NMR, GC-MS | Column chromatography with a gradient elution. Recrystallization may also be effective if the solubility profiles are sufficiently different. |
| Di-hydroxymethylated Imidazole (DMHI) | NMR, LC-MS | This impurity is more polar than the desired product. Careful column chromatography with a shallow gradient should allow for separation. |
| Inorganic Salts | Ash content analysis, conductivity | Wash the crude product with a minimal amount of cold water or an organic solvent in which the salt is insoluble but the product has some solubility. For the free base, precipitation from a neutralized aqueous solution is effective.[1][2] |
| Residual Solvents | NMR, GC headspace | Dry the product under high vacuum for an extended period. If the solvent is high-boiling, recrystallization from a different, more volatile solvent is recommended. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (for Free Base)
This protocol is designed for the purification of the free base form of 1H-Imidazole-4-methanol, 5-methyl-.
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Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 dichloromethane:methanol). To minimize streaking, add 0.5-1% triethylamine to the eluent mixture.
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Column Packing: Pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand to the top.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the crude product is not fully soluble, use a slightly stronger solvent mixture and adsorb the solution onto a small amount of silica gel. Dry the silica-adsorbed sample to a free-flowing powder and carefully add it to the top of the column.
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Elution: Begin elution with the initial, less polar solvent system. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., methanol).
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Fraction Collection and Analysis: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1H-Imidazole-4-methanol, 5-methyl-.
Protocol 2: Purification by Recrystallization (for Hydrochloride Salt)
This protocol is suitable for purifying the hydrochloride salt of 1H-Imidazole-4-methanol, 5-methyl-.
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Dissolution: In a suitable flask, suspend the crude hydrochloride salt in isopropanol.
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Azeotropic Water Removal (Optional but Recommended): Add cyclohexane to the suspension and heat the mixture to reflux. Use a Dean-Stark apparatus to remove water azeotropically. Continue until the vapor temperature stabilizes.[1][2]
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Crystallization: Cool the mixture to room temperature and then place it in an ice bath or refrigerator (around 8°C) for several hours to induce crystallization.[1][2]
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected crystals with a small amount of cold isopropanol or acetone to remove any remaining impurities in the mother liquor.
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Drying: Dry the purified crystals under vacuum to remove residual solvents.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂O | [3] |
| Molecular Weight | 112.13 g/mol | [3] |
| Melting Point (Free Base) | 134.0 - 138.0 °C | |
| Melting Point (HCl Salt) | 234 - 236 °C | [1][2] |
| Appearance | White to light brown crystalline powder | |
| Water Solubility | Almost transparent | [4] |
| ¹³C NMR Chemical Shifts (in CD₃OD) | |
| Chemical Shift (ppm) | Assignment |
| 9.27 | -CH₃ |
| 53.94 | -CH₂OH |
| 127.92 | Imidazole C-H |
| 130.10 | Imidazole C-CH₃ |
| 133.67 | Imidazole C-CH₂OH |
| Data adapted from a synthesis of 4-hydroxymethyl-5-methylimidazole.[5] |
Visualizations
References
- 1. US4734509A - Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole - Google Patents [patents.google.com]
- 2. EP0203400B1 - Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole - Google Patents [patents.google.com]
- 3. 1H-Imidazole-4-methanol, 5-methyl- [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
Stability issues of 1H-Imidazole-4-methanol, 5-methyl- in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1H-Imidazole-4-methanol, 5-methyl- in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1H-Imidazole-4-methanol, 5-methyl- in aqueous solutions?
A1: Based on the general chemical properties of imidazole-containing compounds, the primary stability concerns for 1H-Imidazole-4-methanol, 5-methyl- in aqueous solutions are degradation through oxidation, photodegradation, and hydrolysis under certain pH conditions. The imidazole ring is susceptible to oxidative attack, and exposure to light can also lead to degradation.[1][2]
Q2: What are the likely degradation pathways for 1H-Imidazole-4-methanol, 5-methyl-?
A2: While specific degradation pathways for this exact molecule are not extensively documented, based on related imidazole structures, the following pathways are plausible:
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Oxidative Degradation: The imidazole ring can be oxidized, potentially leading to ring-opening or the formation of various oxidized species. This can be initiated by atmospheric oxygen (autoxidation), reactive oxygen species, or oxidizing agents present in the solution.[2]
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Photodegradation: Exposure to UV or high-intensity light can induce photochemical reactions, leading to the formation of degradants. The imidazole moiety is known to be sensitive to photodegradation in solution.[2]
-
Hydrolysis: While generally stable, under strong acidic or basic conditions, hydrolysis could potentially occur, although for many imidazoles, oxidation is a more significant concern.
Q3: How can I monitor the degradation of 1H-Imidazole-4-methanol, 5-methyl- in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the degradation of 1H-Imidazole-4-methanol, 5-methyl-. This method should be able to separate the intact parent compound from any potential degradation products. A reverse-phase HPLC method is a suitable starting point.[1]
Q4: What are the recommended storage conditions for aqueous solutions of 1H-Imidazole-4-methanol, 5-methyl-?
A4: To minimize degradation, aqueous solutions of 1H-Imidazole-4-methanol, 5-methyl- should be:
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Protected from light: Store solutions in amber vials or in the dark.
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Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.
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Protected from oxygen: For long-term storage, purging the solution and vial headspace with an inert gas like nitrogen or argon can mitigate oxidative degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Loss of compound potency or concentration over time in aqueous solution. | Oxidative degradation, photodegradation, or pH-mediated hydrolysis. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify the primary degradation pathway. 2. Analyze samples using a stability-indicating HPLC method to quantify the parent compound and detect degradation products. 3. Adjust storage conditions: Protect from light, store at a lower temperature, and consider using an inert atmosphere. 4. Buffer the solution to maintain a stable pH if hydrolysis is suspected. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | 1. Compare the chromatogram to a freshly prepared standard to confirm the new peaks are not impurities from the starting material. 2. Use a diode array detector (DAD) or mass spectrometer (MS) coupled with HPLC to obtain spectral information about the unknown peaks to aid in their identification. 3. Correlate the appearance of new peaks with specific stress conditions from a forced degradation study to understand their origin. |
| Solution changes color (e.g., turns yellow or brown). | Likely due to the formation of colored degradation products, often from oxidation or photodegradation. | 1. Immediately analyze the solution by HPLC to assess the extent of degradation. 2. Review handling and storage procedures to ensure adequate protection from light and oxygen. 3. Consider adding antioxidants (e.g., ascorbic acid, BHT), but verify their compatibility with your experimental system. |
| Precipitate forms in the aqueous solution. | Formation of an insoluble degradation product or change in solubility due to a shift in pH. | 1. Measure the pH of the solution. 2. Attempt to dissolve the precipitate in a small amount of organic solvent to determine its nature (organic or inorganic). 3. Analyze the supernatant and, if possible, the dissolved precipitate by HPLC to identify the components. |
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Duration | Temperature (°C) | % Assay of 1H-Imidazole-4-methanol, 5-methyl- | % Total Degradation | Number of Degradants Detected |
| 0.1 M HCl | 24 hours | 60 | User Data | User Data | User Data |
| 0.1 M NaOH | 24 hours | 60 | User Data | User Data | User Data |
| 3% H₂O₂ | 24 hours | 25 | User Data | User Data | User Data |
| Heat | 48 hours | 80 | User Data | User Data | User Data |
| Light (ICH Q1B) | As per guideline | 25 | User Data | User Data | User Data |
| Control | 48 hours | 25 | User Data | User Data | User Data |
Table 2: pH-Dependent Stability Profile
| pH of Solution | Buffer System | Storage Temperature (°C) | % Assay Remaining at 24h | % Assay Remaining at 48h | % Assay Remaining at 72h |
| 3.0 | Citrate Buffer | 25 | User Data | User Data | User Data |
| 5.0 | Acetate Buffer | 25 | User Data | User Data | User Data |
| 7.4 | Phosphate Buffer | 25 | User Data | User Data | User Data |
| 9.0 | Borate Buffer | 25 | User Data | User Data | User Data |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of 1H-Imidazole-4-methanol, 5-methyl- under various stress conditions and to generate potential degradation products.
Materials:
-
1H-Imidazole-4-methanol, 5-methyl-
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating HPLC method (see Protocol 2)
-
pH meter
-
Temperature-controlled oven/water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1H-Imidazole-4-methanol, 5-methyl- in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate a portion of the stock solution at 80°C.
-
Photolytic Degradation: Expose a portion of the stock solution to light according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before dilution. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of quantifying 1H-Imidazole-4-methanol, 5-methyl- in the presence of its degradation products.
Starting HPLC Parameters: [1]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic or Gradient (e.g., start with 80:20 v/v Mobile Phase A:B) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV scan (typically around 210-230 nm for imidazoles) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
References
How to resolve solubility problems of 1H-Imidazole-4-methanol, 5-methyl- in buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1H-Imidazole-4-methanol, 5-methyl- in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 1H-Imidazole-4-methanol, 5-methyl-?
1H-Imidazole-4-methanol, 5-methyl- is a white to off-white crystalline solid.[1][2] It is reported to be soluble in water, with one source describing its water solubility as "almost transparency".[1][2] It also shows slight solubility in methanol and is soluble in heated Dimethyl Sulfoxide (DMSO).[2]
Q2: I am observing poor solubility of the free base in my aqueous buffer. What is the likely cause and what can I do?
Poor aqueous solubility is a common issue for many imidazole-containing compounds in their free base form. To enhance solubility, consider the following:
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pH Adjustment: The imidazole ring has basic properties. Adjusting the pH of your buffer to be more acidic can increase the protonation of the imidazole nitrogen, which generally leads to higher aqueous solubility. The predicted pKa of this compound is approximately 13.62.[2]
-
Use of a Salt Form: The hydrochloride (HCl) salt of 1H-Imidazole-4-methanol, 5-methyl- is expected to have significantly better solubility in water and other polar protic solvents.[3] If you are working with the free base, consider using the commercially available hydrochloride salt.
-
Preparation of a Concentrated Stock Solution: A widely used technique is to first dissolve the compound in a polar organic solvent, such as DMSO or ethanol, to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental buffer.[4] Be mindful of the final concentration of the organic solvent in your assay to avoid any potential interference or toxicity.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous environment. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The target concentration in your aqueous buffer may be too high. Try working with a more dilute solution.
-
Incorporate a Co-solvent: Adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) to your final aqueous buffer can increase the overall solvating power of the system.
-
Gentle Warming: In some cases, gentle warming of the buffer during dilution can help keep the compound in solution. However, be cautious about the temperature stability of your compound and other assay components.
-
Vortexing During Dilution: Vigorously vortexing the aqueous buffer while adding the DMSO stock can aid in rapid and uniform dispersion, preventing localized high concentrations that can initiate precipitation.
Physicochemical Properties
A summary of the key physicochemical properties of 1H-Imidazole-4-methanol, 5-methyl- is provided in the table below.
| Property | Value | Source |
| CAS Number | 29636-87-1 | [5] |
| Molecular Formula | C₅H₈N₂O | [5] |
| Molecular Weight | 112.13 g/mol | [5] |
| Appearance | White to Off-White Crystalline Solid/Powder | [1][2] |
| Melting Point | 136 °C | [2] |
| pKa (Predicted) | 13.62 ± 0.10 | [2] |
| Water Solubility | Soluble ("almost transparency") | [1][2] |
| Organic Solvent Solubility | DMSO (Heated), Methanol (Slightly) | [2] |
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with 1H-Imidazole-4-methanol, 5-methyl-.
Caption: A flowchart for troubleshooting solubility problems.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution for subsequent dilution into aqueous buffers.
Materials:
-
1H-Imidazole-4-methanol, 5-methyl-
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh a precise amount of 1H-Imidazole-4-methanol, 5-methyl- (e.g., 1.12 mg for a 1 mL final volume).
-
Solvent Addition: Add the calculated volume of DMSO to achieve a 10 mM concentration. The formula for the required volume is: Volume (µL) = [Mass (mg) / 112.13 ( g/mol )] / 0.010 (mol/L) × 1,000,000 (µL/L)
-
Dissolution: Tightly cap the tube and vortex at a medium speed for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Caption: Workflow for preparing a stock solution.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
This protocol describes the proper technique for diluting the concentrated DMSO stock into your final experimental buffer.
Materials:
-
10 mM stock solution of 1H-Imidazole-4-methanol, 5-methyl- in DMSO
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline, Tris buffer)
-
Sterile microcentrifuge tubes or appropriate experimental vessels
Procedure:
-
Preparation: Add the required volume of your aqueous buffer to a sterile tube. For example, for a 100 µM final concentration from a 10 mM stock, you would add 990 µL of buffer.
-
Dilution: Add the corresponding volume of the 10 mM DMSO stock to the buffer (in this example, 10 µL). It is crucial to add the DMSO stock to the buffer and not the other way around.
-
Mixing: Immediately after adding the stock solution, cap the tube and mix thoroughly by gentle inversion or by vortexing at a low speed. This ensures rapid dispersion and minimizes the risk of precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.5%) to avoid affecting your experimental system.
-
Usage: Use the freshly prepared working solution immediately for your experiments. It is not recommended to store dilute aqueous solutions for extended periods unless their stability has been previously confirmed.
Protocol 3: Experimental Determination of Aqueous Solubility
Materials:
-
1H-Imidazole-4-methanol, 5-methyl-
-
Selected aqueous buffer (e.g., phosphate buffer at a specific pH)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: Add an excess amount of solid 1H-Imidazole-4-methanol, 5-methyl- to a known volume of the selected buffer in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter this aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Analysis: Dilute the filtered supernatant to a concentration within the linear range of your analytical method. Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific buffer and at that temperature. Express the solubility in units such as mg/mL or molarity.
References
Technical Support Center: Overcoming Inconsistent Results in Biological Assays with (5-Methyl-1H-imidazol-4-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming inconsistent results in biological assays involving (5-Methyl-1H-imidazol-4-yl)methanol. The information is presented in a question-and-answer format to directly address common experimental challenges.
(5-Methyl-1H-imidazol-4-yl)methanol , a compound utilized in proteomics research and identified as an impurity of the H2 receptor antagonist Cimetidine, can present challenges in experimental settings.[1] This guide offers practical solutions to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing inconsistent results in my biological assays when using (5-Methyl-1H-imidazol-4-yl)methanol?
Inconsistent results often stem from issues related to the compound's solubility, stability, and interaction with assay components. Like many imidazole-containing compounds, (5-Methyl-1H-imidazol-4-yl)methanol can be prone to precipitation in aqueous buffers and degradation under certain conditions.
Q2: My (5-Methyl-1H-imidazol-4-yl)methanol solution appears cloudy or shows precipitate after dilution in my aqueous assay buffer. How can I resolve this?
This is a common solubility issue. The free base form of the compound may have limited aqueous solubility.
-
Use the Hydrochloride Salt: The hydrochloride salt of (5-Methyl-1H-imidazol-4-yl)methanol is generally more water-soluble.
-
Prepare Concentrated Stock Solutions: Dissolve the compound in a polar organic solvent such as DMSO or ethanol to create a high-concentration stock solution.
-
Optimize Dilution: When diluting the stock solution into your aqueous buffer, do so gradually while vortexing to avoid localized high concentrations that can lead to precipitation. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed the tolerance of your biological system (typically <0.5% for cell-based assays).
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your assay.
Q3: I suspect my compound is degrading in solution over the course of my experiment. What are the best practices for storage and handling?
Imidazole compounds can be susceptible to degradation due to factors like pH, light, and oxidation.
-
Proper Storage of Stock Solutions: Store stock solutions at -20°C or -80°C and protect them from light by using amber vials or wrapping them in foil.
-
Fresh Working Solutions: Prepare fresh working solutions for each experiment from the frozen stock. Avoid repeated freeze-thaw cycles.
-
pH Stability: Check the pH of your experimental buffer. Imidazole compounds are generally more stable in neutral to slightly acidic conditions. Extreme pH values can lead to hydrolysis.
-
Inert Atmosphere: For long-term storage of the solid compound or sensitive solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: How can I be sure that the observed biological effect is specific to (5-Methyl-1H-imidazol-4-yl)methanol and not an artifact?
-
Vehicle Controls: Always include appropriate vehicle controls in your experiments. This would be the final concentration of the solvent (e.g., DMSO) used to dissolve the compound, diluted in the same assay buffer.
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which the compound elicits a biological effect. A clear dose-dependent effect is a good indicator of specificity.
-
Purity Analysis: Ensure the purity of your compound. Impurities can lead to off-target effects. The purity of (5-Methyl-1H-imidazol-4-yl)methanol can be assessed using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This troubleshooting guide provides a structured approach to identifying and resolving common issues encountered during biological assays with (5-Methyl-1H-imidazol-4-yl)methanol.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Biological Activity | Compound precipitation leading to lower effective concentration. | Visually inspect for precipitation. Prepare fresh dilutions and consider using the hydrochloride salt for better solubility. |
| Compound degradation. | Prepare fresh working solutions. Store stock solutions properly (protected from light at -20°C or -80°C). Check the pH stability of the compound in your assay buffer. | |
| Incorrect compound concentration. | Verify the concentration of your stock solution. Use a freshly prepared standard for calibration. | |
| High Variability Between Replicates | Inconsistent dissolution of the compound. | Ensure complete dissolution of the stock solution before making dilutions. Vortex thoroughly between each dilution step. |
| Edge effects in multi-well plates. | Use a randomized plate layout. Ensure proper mixing in each well. Maintain consistent incubation conditions across the plate. | |
| Cell plating inconsistency. | Ensure a homogenous cell suspension before plating. Check cell viability and density. | |
| Unexpected Biological Effects | Off-target effects of the compound or impurities. | Confirm the purity of the compound. Run appropriate negative and positive controls. Consider potential interactions with other assay components. |
| Solvent (e.g., DMSO) toxicity. | Determine the maximum tolerable DMSO concentration for your cells or assay system. Keep the final DMSO concentration consistent across all wells, including controls. |
Experimental Protocols
Protocol 1: Preparation of (5-Methyl-1H-imidazol-4-yl)methanol Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Weigh out a precise amount of (5-Methyl-1H-imidazol-4-yl)methanol powder.
-
Dissolve the powder in high-purity DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solutions (for Cell-Based Assays):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all working solutions and the vehicle control is identical and non-toxic to your cells (e.g., ≤ 0.5%).
-
Use the working solutions immediately after preparation.
-
Protocol 2: General Workflow for a Bottom-Up Proteomics Experiment
Given that (5-Methyl-1H-imidazol-4-yl)methanol is used in proteomics research, the following is a generalized workflow where this compound might be used to treat cells before protein analysis.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of (5-Methyl-1H-imidazol-4-yl)methanol (prepared as described in Protocol 1) or a vehicle control for a specified period.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysate and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Take a standardized amount of protein from each sample.
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are differentially expressed upon treatment with (5-Methyl-1H-imidazol-4-yl)methanol.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for a proteomics study.
Troubleshooting Logic
Caption: A logical flow for troubleshooting inconsistent results.
Potential Signaling Pathway Involvement
Given that (5-Methyl-1H-imidazol-4-yl)methanol is an impurity of Cimetidine, a known histamine H2 receptor antagonist, a plausible (though not confirmed) area of biological investigation could be the histamine signaling pathway.
Caption: Hypothetical interaction with the Histamine H2 receptor pathway.
References
Troubleshooting peak tailing in HPLC analysis of imidazole derivatives
Welcome to our dedicated support center for resolving common issues in the HPLC analysis of imidazole derivatives. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem, especially for basic compounds like imidazole derivatives, where the peak asymmetry factor is greater than 1.2. This guide provides a systematic approach to diagnose and resolve this issue.
Q1: My imidazole derivative peak is tailing. What is the general troubleshooting approach?
A systematic approach to troubleshooting peak tailing involves evaluating the potential causes in a logical sequence, starting from the most common and easiest to address. The primary cause of peak tailing for basic compounds like imidazole derivatives is secondary interactions with the stationary phase.[1]
Below is a workflow to help you identify and resolve the issue.
Frequently Asked Questions (FAQs)
Q2: What are the primary chemical reasons for the peak tailing of imidazole derivatives?
A: The primary chemical reason is the interaction between the basic imidazole ring and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2] Imidazole derivatives, being basic, can be protonated in the mobile phase. These positively charged analytes can then interact with ionized, negatively charged silanol groups, leading to a secondary retention mechanism that causes peak tailing.[3]
Q3: How does the mobile phase pH affect the peak shape of imidazole derivatives?
A: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like imidazole derivatives.[4] The pKa of the conjugate acid of imidazole is approximately 7.[5] To minimize peak tailing, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4]
-
Low pH (e.g., pH 2-3): At a low pH, the residual silanol groups on the stationary phase are protonated and thus neutral, which significantly reduces their ionic interaction with the protonated basic imidazole derivative.[2] This is often the most effective strategy for improving peak shape.
-
High pH (e.g., pH > 9): At a high pH, the imidazole derivative will be in its neutral form, which also prevents ionic interactions with the stationary phase. However, high pH can dissolve the silica backbone of the column, so pH-stable columns are required.
Q4: What type of HPLC column is best for analyzing imidazole derivatives?
A: For the analysis of basic compounds like imidazole derivatives, it is highly recommended to use a modern, high-purity, end-capped C18 or C8 column.[6]
-
End-capped Columns: End-capping is a process where the residual silanol groups are chemically bonded with a small, inert group (like trimethylsilyl), effectively shielding them from interacting with the analyte.[7] This leads to significantly improved peak symmetry.
-
High-Purity Silica (Type B): Modern columns are packed with high-purity silica that has a lower content of metal impurities, which can also contribute to peak tailing.
Using a non-end-capped column is a common reason for poor peak shape with basic analytes.[7]
Q5: Can mobile phase additives improve the peak shape of my imidazole compound?
A: Yes, certain mobile phase additives can significantly improve peak shape.
-
Competing Bases: Small amounts of a basic additive, such as triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively blocking them from interacting with your imidazole analyte.[2]
-
Buffers: Using a buffer (e.g., phosphate, acetate, or formate) is crucial to control the mobile phase pH accurately. An increased buffer concentration (e.g., 20-50 mM) can also help to mask the residual silanol interactions by increasing the ionic strength of the mobile phase.[2][8] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.
Quantitative Data
Table 1: pKa Values of Common Imidazole Derivatives
Understanding the pKa of your analyte is crucial for selecting the appropriate mobile phase pH.
| Imidazole Derivative | pKa (of conjugate acid) |
| Imidazole | ~7.0[5] |
| Histidine | ~6.0 |
| Clonidine | ~8.2 |
| Metronidazole | ~2.5 |
| Cimetidine | ~6.8 |
Note: These are approximate values and can vary with temperature and mobile phase composition.
Table 2: Illustrative Effect of HPLC Parameters on Peak Tailing Factor for a Hypothetical Imidazole Derivative
This table demonstrates how adjusting key chromatographic parameters can improve the peak shape, as measured by the USP tailing factor (Tf). A Tf value of 1.0 is ideal (perfectly symmetrical peak).
| Condition | Column Type | Mobile Phase pH | Additive | USP Tailing Factor (Tf) |
| 1 (Poor) | Non-end-capped C18 | 5.0 | None | 2.1 |
| 2 (Improved) | Non-end-capped C18 | 3.0 | None | 1.5 |
| 3 (Better) | End-capped C18 | 5.0 | None | 1.4 |
| 4 (Optimal) | End-capped C18 | 3.0 | 0.1% Formic Acid | 1.1 |
Experimental Protocols
Protocol 1: Standard HPLC Method for Imidazole Derivatives
This protocol is a general starting point for the analysis of many imidazole-containing compounds.
-
Objective: To achieve a symmetric peak shape and good retention for a typical imidazole derivative.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: End-capped C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90% A: 10% B) to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Protocol 2: Troubleshooting Peak Tailing with an Ion-Pairing Method
This method can be employed when significant peak tailing persists even after optimizing pH and using an end-capped column.
-
Objective: To improve the peak shape of a problematic imidazole derivative using an ion-pairing agent.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: End-capped C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Acetonitrile and an aqueous ionic reagent solution (e.g., 16 mmol/L sodium dodecyl sulfate and 17 mmol/L potassium dihydrogen phosphate, adjusted to pH 3.5) in a 40:60 (v/v) ratio.[9]
-
Elution: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare standards and samples in the mobile phase.[10] Ensure the sample concentration is within the linear range (e.g., 10-100 mg/L).[9]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 7. Difference between the normal and end capped columns - Chromatography Forum [chromforum.org]
- 8. tandfonline.com [tandfonline.com]
- 9. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Byproduct Formation in Imidazole Ring Synthesis
Welcome to the Technical Support Center for Imidazole Ring Formation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of imidazole derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reactions and minimizing byproduct formation.
General Troubleshooting & FAQs
This section addresses broad issues that can arise during various imidazole synthesis protocols.
Q1: My imidazole synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in imidazole synthesis and can stem from several factors.[1][2] Common causes include suboptimal reaction conditions, poor reagent purity, or an inappropriate choice of catalyst.[1]
Troubleshooting Steps:
-
Evaluate Catalyst: The choice of catalyst, or the decision to use one at all, can dramatically impact yield. For instance, while the traditional Debus-Radziszewski reaction can be run without a catalyst, acids (Brønsted or Lewis), solid-supported catalysts (e.g., HBF₄–SiO₂), or specific metal salts (e.g., Zn(BF₄)₂) can significantly improve yields and reaction times.[1][3][4]
-
Optimize Temperature and Time: Ensure the reaction is conducted at the optimal temperature. For many syntheses, this involves heating at reflux.[1][5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and to avoid potential degradation from prolonged heating.[1]
-
Select the Right Solvent: The solvent affects the solubility of reactants and the overall reaction rate. Polar aprotic solvents like DMF and DMSO are common, but options like ethanol or even solvent-free microwave-assisted conditions have proven effective for certain reactions.[1][2]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[1]
Q2: My final product is difficult to purify, showing multiple spots on TLC close to my product spot. What purification strategies are recommended?
A2: The purification of imidazole derivatives can be complicated by unreacted starting materials, structurally similar byproducts, and residual catalyst.[1] A systematic approach to purification is crucial.
Recommended Purification Techniques:
-
Column Chromatography: This is the most common method for separating compounds with different polarities.[6]
-
Mobile Phase Optimization: The polarity of the eluent is critical. Start with a non-polar system (e.g., hexane/ethyl acetate) and gradually increase the polarity (gradient elution) to improve separation of compounds with close Rf values.[6]
-
Tailing Reduction: If peak tailing is observed, which is common for basic compounds like imidazoles on acidic silica gel, add a small amount of a base like triethylamine (e.g., 0.5%) to the mobile phase.[6]
-
-
Recrystallization: This technique is ideal for purifying solid products. The key is to find a solvent (or solvent pair) that dissolves the compound well at high temperatures but poorly at room temperature.[6][7]
-
Acid-Base Extraction: This is a useful chemical method to separate the basic imidazole product from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole is protonated and moves to the aqueous layer, which is then separated, neutralized with a base, and extracted with an organic solvent to recover the pure product.[6]
Q3: The reaction mixture has turned dark brown or black, and I'm observing significant "tar" formation. What causes this and how can it be prevented?
A3: Tar formation is typically a result of product or starting material decomposition under harsh reaction conditions, such as high temperatures or strongly acidic environments.[2][8]
Preventative Measures:
-
Lower the Reaction Temperature: This can control the reaction rate and minimize polymerization or decomposition side reactions.[3][8]
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.[8]
-
Use a Milder Catalyst/Dehydrating Agent: If you suspect the reagents are too harsh for your substrate, consider using a milder alternative. For example, in syntheses that require a dehydrating agent, switching from concentrated sulfuric acid to trifluoroacetic anhydride (TFAA) or a Burgess reagent might yield a cleaner reaction.[8][9]
Synthesis-Specific Troubleshooting
Debus-Radziszewski Synthesis
This multicomponent reaction combines a 1,2-dicarbonyl, an aldehyde, and ammonia (often from ammonium acetate) to form a tri-substituted imidazole.[10][11]
Q4: My Debus-Radziszewski reaction yield is poor, and the reaction is sluggish. How can I optimize it?
A4: While a classic method, this reaction often requires optimization.
Troubleshooting Steps:
-
Catalyst Use: Although it can be performed without a catalyst, yields are often dramatically improved with one.[1] Consider using catalysts like silicotungstic acid, boric acid, or lactic acid.[1][3] For solvent-free conditions, a low-melting mixture of urea and ZnCl₂ has also been shown to be effective.[12]
-
Ammonia Source: Ammonium acetate is the most common source of ammonia and generally works well.[5] Ensure it is used in sufficient excess (e.g., 10 equivalents) as it also acts as a buffer.[5]
-
Reaction Conditions: Refluxing in glacial acetic acid is a traditional condition.[5] However, microwave-assisted methods can increase yields and significantly shorten reaction times to as little as 7 minutes at 720 watts.
Markwald Synthesis
This method is used to prepare 2-mercaptoimidazoles from an α-amino ketone (or aldehyde) and potassium thiocyanate.[13][14]
Q5: I'm getting significant byproducts in my Markwald synthesis. How can I improve the selectivity for the desired 2-mercaptoimidazole?
A5: Side reactions can be an issue in this synthesis.
Troubleshooting Steps:
-
Control Reaction Conditions: Carefully control the temperature and reaction time. The reaction typically involves heating the reactants in an aqueous solution.[1][5] Overheating or extended reaction times may lead to decomposition or further reactions.
-
Purification Strategy: The desired 2-mercaptoimidazole often precipitates upon cooling the reaction mixture.[5] This provides an initial purification step. However, subsequent column chromatography or recrystallization may be necessary to remove soluble impurities.[1]
-
Isolate and Characterize Byproducts: If byproducts are persistent, isolating and characterizing them via NMR and mass spectrometry can provide insight into the competing reaction pathways, allowing for more targeted optimization of the reaction conditions.[1]
Modern Multicomponent & Catalytic Syntheses (4-Component Reactions)
These reactions often involve a 1,2-dicarbonyl, an aldehyde, a primary amine, and ammonium acetate to create 1,2,4,5-tetrasubstituted imidazoles. A common issue is the competitive formation of the 2,4,5-trisubstituted imidazole byproduct.[4]
Q6: My four-component reaction is producing a mixture of the desired tetra-substituted imidazole and a tri-substituted byproduct. How can I improve selectivity?
A6: This is a common selectivity challenge where the reaction proceeds via a three-component pathway (excluding the primary amine) in competition with the desired four-component pathway.[4]
Troubleshooting Steps:
-
Catalyst Choice is Critical: The catalyst has a major influence on selectivity. Metal salts of weak protic acids, particularly tetrafluoroborates like Zn(BF₄)₂, have been shown to strongly favor the formation of the tetra-substituted product.[4] HBF₄–SiO₂ is another highly effective and recyclable catalyst for this transformation.[4]
-
Optimize Catalyst Loading: The amount of catalyst can be critical. It is recommended to perform a catalyst loading study to find the optimal amount for your specific reaction, as simply increasing the amount does not always improve the yield or selectivity.[3]
-
Control Reactant Stoichiometry: Ensure the primary amine is present in the correct stoichiometric amount.
Data Presentation
Table 1: Comparative Analysis of Imidazole Synthesis Methods
| Synthesis Method | Target Imidazole | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Radziszewski | 2,4,5-Triphenylimidazole | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Glacial Acetic Acid | 100-120 | 1-2 h | ~85-95[5] |
| Markwald | 2-Mercapto-4-phenylimidazole | α-Aminoacetophenone HCl, Potassium Thiocyanate | None | Water | Reflux | 2 h | Moderate to Good[5] |
| Microwave-Assisted | 2,4,5-Trisubstituted Imidazoles | Dione, Aldehyde, Ammonium Acetate | None | Ethanoic Acid | N/A (720 W) | 7 min | ~80-92 |
Table 2: Effect of Catalysts on Debus-Radziszewski Yield
| Catalyst | Reactants | Conditions | Yield (%) |
| None (Traditional) | Benzil, Benzaldehyde, NH₄OAc | Acetic Acid, Reflux, 1-2 h | 85-95[5] |
| Silicotungstic Acid | Glyoxal, Formaldehyde, NH₄OAc | Solvent-free, 80°C, 30 min | 92[1] |
| Lactic Acid | Benzil, Benzaldehyde, NH₄OAc | Solvent-free, 100°C, 2 h | 95[3] |
| γ-Fe₂O₃-SO₃H (10 mol%) | Benzil, Benzaldehyde, NH₄OAc | Ethanol, Reflux, 1.5 h | 94[3] |
Table 3: Catalyst Influence on Selectivity in 4-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles[4]
| Catalyst | Selectivity (Tetra-substituted : Tri-substituted) | Comments |
| HBF₄–SiO₂ | High | Excellent yields for the desired tetra-substituted product. Recyclable. |
| Zn(BF₄)₂ | High | Among the most effective metal tetrafluoroborates. |
| LiBF₄ | Moderate | Effective, but generally lower selectivity than Zn(BF₄)₂. |
| Metal Triflates | Lower | Generally show lower selectivity compared to tetrafluoroborates. |
| No Catalyst | Poor | Often results in a mixture of products with low overall yield. |
Experimental Protocols
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole[5]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent to give a stirrable mixture.
-
Reaction: Heat the mixture to reflux (approximately 100-120°C) with stirring for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.
Protocol 2: Markwald Synthesis of 2-Mercapto-4-phenylimidazole[5]
-
Preparation: Dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water in a round-bottom flask.
-
Reagent Addition: Add an aqueous solution of potassium thiocyanate (1.1 eq) to the flask.
-
Reaction: Heat the mixture to reflux for 2 hours.
-
Isolation: Upon cooling, the 2-mercapto-4-phenylimidazole product precipitates from the solution.
-
Purification: Collect the product by vacuum filtration, wash with a small amount of cold water, and dry.
Protocol 3: General Purification by Column Chromatography[7]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 50:50). If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[6]
-
Fraction Collection: Collect fractions and monitor the elution using TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A logical workflow for troubleshooting common imidazole synthesis issues.
Caption: Competing pathways in 4-component imidazole synthesis.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Imidazole synthesis [organic-chemistry.org]
- 13. wjpsonline.com [wjpsonline.com]
- 14. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
Challenges in the scale-up synthesis of (5-Methyl-1H-imidazol-4-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (5-Methyl-1H-imidazol-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for (5-Methyl-1H-imidazol-4-yl)methanol?
A1: The most prevalent laboratory-scale synthesis involves the reduction of a corresponding carboxylic acid ester or aldehyde, such as ethyl 4-methyl-1H-imidazole-5-carboxylate or 4-methyl-1H-imidazole-5-carbaldehyde. Common reducing agents include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).[1][2] Alternative routes might involve the construction of the imidazole ring from appropriate acyclic precursors.
Q2: What are the primary challenges when scaling up the synthesis of (5-Methyl-1H-imidazol-4-yl)methanol?
A2: Key scale-up challenges include:
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Exothermic Reaction Control: The reduction of carbonyl compounds with powerful hydrides like LiAlH₄ is highly exothermic and requires careful temperature management to prevent runaway reactions and the formation of byproducts.
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Reagent Handling and Addition: Safe handling and controlled addition of pyrophoric reagents like LiAlH₄ on a large scale are critical.
-
Work-up and Quenching: The quenching of excess hydride can be hazardous on a large scale if not performed correctly, with potential for gas evolution and exotherms.
-
Product Isolation and Purification: Isolating the polar product from the reaction mixture and achieving high purity on a large scale can be challenging due to its solubility and the presence of inorganic salts from the work-up.
-
Impurity Profile: The impurity profile may change upon scale-up due to localized temperature fluctuations and mixing inefficiencies.
Q3: Are there any specific safety precautions to consider during scale-up?
A3: Yes, stringent safety measures are essential. The use of LiAlH₄ requires an inert, anhydrous atmosphere to prevent violent reactions with moisture. The quenching process should be well-designed to handle the evolution of hydrogen gas. Appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods and blast shields, are mandatory. A thorough process safety review should be conducted before any scale-up operation.
Q4: How can I improve the yield and purity of my product on a larger scale?
A4: To enhance yield and purity during scale-up, consider the following:
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Slow, controlled addition of the reducing agent at a low temperature to maintain reaction control.
-
Efficient stirring to ensure homogenous mixing and prevent localized hot spots.
-
Careful and controlled quenching of the reaction.
-
Optimization of the extraction and purification steps , potentially including the use of different solvent systems or crystallization techniques. Adding a small amount of a basic modifier like triethylamine to the eluent during column chromatography can help prevent streaking of the basic product on the acidic silica gel.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Inactive reducing agent. 4. Loss of product during work-up. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Maintain strict temperature control throughout the reaction and work-up. 3. Use a fresh, properly stored batch of the reducing agent.[3] 4. Optimize extraction procedures; perform multiple extractions with an appropriate solvent. |
| Formation of Multiple Byproducts | 1. Over-reduction or side reactions due to poor temperature control. 2. Presence of impurities in the starting material. 3. Side reactions involving the imidazole ring. | 1. Improve heat dissipation and maintain a lower reaction temperature. 2. Ensure the purity of the starting ester or aldehyde before the reduction step. 3. Consider protecting the imidazole nitrogen if it is found to be reactive under the reaction conditions, though this adds extra steps to the synthesis.[3] |
| Difficulty in Product Purification (e.g., streaking on silica gel column) | The basic nature of the imidazole product interacts strongly with the acidic silica gel. | Add a small percentage (0.5-1%) of a base, such as triethylamine or ammonia in methanol, to the chromatography eluent to suppress this interaction.[3] |
| Product is an Oil and Difficult to Handle | The free base form of the product may have a low melting point or be an oil at room temperature. | Consider converting the product to a stable crystalline salt, such as the hydrochloride salt, for easier handling, purification, and storage.[3] |
| Poor Solubility in Aqueous Buffers for Biological Assays | The free base may have limited aqueous solubility. | 1. Use a salt form of the compound (e.g., hydrochloride), which is generally more water-soluble. 2. Prepare stock solutions in a polar organic solvent like DMSO or ethanol and then dilute into the aqueous buffer.[3] |
Quantitative Data Summary
Table 1: Representative Lab-Scale Synthesis Conditions and Yields for Imidazole Methanol Derivatives
| Starting Material | Reducing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1-methyl-1H-5-formyl-imidazole | Lithium aluminum hydride | Tetrahydrofuran | 0 °C, 10 min | 80 | [1] |
| Ethyl 1-Methylimidazole-5-carboxylate | Lithium aluminum hydride | Tetrahydrofuran | 20 °C, 16 h | 73 | [1] |
| 4-(Adamantan-1-yl)-1-isopropylimidazole-2-carbaldehyde | Lithium aluminum hydride | Tetrahydrofuran | 0 °C to room temp. | Not specified | [2] |
Experimental Protocols
Key Experiment: Reduction of Ethyl 4-Methyl-1H-imidazole-5-carboxylate
This protocol is a representative method for the synthesis of (5-Methyl-1H-imidazol-4-yl)methanol, adapted from similar literature procedures.[1][2]
Materials:
-
Ethyl 4-methyl-1H-imidazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, a slurry of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF is prepared.
-
The slurry is cooled to 0 °C in an ice bath.
-
A solution of ethyl 4-methyl-1H-imidazole-5-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ slurry, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
The reaction is carefully quenched by the slow, portion-wise addition of sodium sulfate decahydrate at 0 °C.
-
Anhydrous sodium sulfate is added to the resulting slurry, and the mixture is stirred for an additional hour.
-
The solids are removed by filtration through a pad of Celite, and the filter cake is washed with THF.
-
The combined filtrate is concentrated under reduced pressure to yield the crude (5-Methyl-1H-imidazol-4-yl)methanol.
-
The crude product can be further purified by column chromatography on silica gel or by crystallization.
Visualizations
Caption: Experimental workflow for the synthesis of (5-Methyl-1H-imidazol-4-yl)methanol.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Optimizing reaction conditions for the synthesis of 1H-Imidazole-4-methanol, 5-methyl-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1H-Imidazole-4-methanol, 5-methyl-. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to ensure a successful synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1H-Imidazole-4-methanol, 5-methyl-, particularly via the reduction of ethyl 4-methylimidazole-5-carboxylate using lithium aluminum hydride (LAH).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive LAH: Lithium aluminum hydride is highly sensitive to moisture and can be deactivated by atmospheric humidity. | 1. Use a fresh, unopened bottle of LAH. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Incomplete Reaction: The reaction may not have gone to completion. | 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time. | |
| 3. Improper Quenching: Incorrect workup can lead to the loss of product. | 3. Quench the reaction carefully at 0°C by the slow, dropwise addition of water, followed by a sodium hydroxide solution to precipitate the aluminum salts. | |
| Formation of Multiple Byproducts | 1. Over-reduction: Although less common for esters, harsh conditions could potentially affect the imidazole ring. | 1. Ensure the reaction temperature is maintained at the recommended level. Do not use an excessive amount of LAH. |
| 2. Side Reactions of the Imidazole Ring: The imidazole ring can undergo side reactions if not properly handled. | 2. If side reactions are suspected, consider protecting the imidazole nitrogen before the reduction step, though this adds complexity to the synthesis. | |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The free base of the product may be a low-melting solid or an oil, making handling difficult. | 1. Convert the product to its hydrochloride salt for easier handling and improved stability. This can be achieved by dissolving the purified product in a suitable solvent and adding a solution of HCl.[1] |
| 2. Streaking on Chromatography Column: The basic nature of the imidazole product can cause it to interact strongly with acidic silica gel. | 2. When using column chromatography, add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system to prevent streaking. | |
| Product Degradation | 1. Exposure to Acidic Conditions: Prolonged exposure to strong acids during workup can lead to degradation. | 1. Neutralize the reaction mixture promptly after quenching. |
| 2. Improper Storage: The compound may be sensitive to light, air, or temperature. | 2. Store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 1H-Imidazole-4-methanol, 5-methyl-?
A1: The most common laboratory-scale synthesis is the reduction of an ester precursor, such as ethyl 4-methylimidazole-5-carboxylate, using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent like THF.[1] An alternative route involves the hydroxymethylation of 4-methylimidazole with formaldehyde, where the reaction rate and yield are highly dependent on pH and temperature.[2] A third method is the hydrolysis of 4-methyl-5-chloromethyl-imidazole hydrochloride.[3]
Q2: How can I optimize the yield for the LAH reduction method?
A2: To optimize the yield, ensure all reagents and solvents are anhydrous, and the reaction is carried out under a strictly inert atmosphere to prevent the deactivation of LAH. The reaction temperature should be carefully controlled, starting at 0°C during the addition of the ester and then allowing it to stir at room temperature.[1] Monitoring the reaction by TLC will help determine the optimal reaction time.
Q3: What is the best way to monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system would be a mixture of dichloromethane and methanol. The disappearance of the starting ester spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.
Q4: Are there any safety precautions I should take when working with lithium aluminum hydride?
A4: Yes, LAH is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. Always handle LAH in a fume hood under an inert atmosphere. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Ensure a Class D fire extinguisher is available.
Q5: My final product is a brown semi-solid. How can I improve its purity and appearance?
A5: The crude product can be a brown semi-solid.[1] Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol.[1] If recrystallization is insufficient, column chromatography on silica gel with a dichloromethane/methanol eluent system (with a small amount of triethylamine) can be effective. Converting the product to its hydrochloride salt can also aid in purification and result in a crystalline solid.[3]
Experimental Protocols
Protocol 1: Synthesis via Reduction of Ethyl 4-methylimidazole-5-carboxylate
This protocol is adapted from a known synthetic procedure.[1]
Materials:
-
Ethyl 4-methylimidazole-5-carboxylate
-
Lithium aluminum hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl)
-
Absolute Ethanol
-
Celite
Procedure:
-
Suspend lithium aluminum hydride (1.42 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool to 0°C in an ice bath.
-
Dissolve ethyl 4-methylimidazole-5-carboxylate (1 equivalent) in anhydrous THF and add it portion-wise as a slurry to the LAH suspension.
-
After the addition is complete, remove the ice bath and stir the solution at room temperature for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and carefully quench the excess LAH by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
For purification and conversion to the hydrochloride salt, add concentrated HCl and evaporate the organic solvent.
-
Add absolute ethanol to the residue, heat to boiling, and filter the hot solution through Celite.
-
Evaporate the filtrate to afford the product as its hydrochloride salt.
Data Presentation
Table 1: Reaction Parameters for LAH Reduction
| Parameter | Value/Condition |
| Starting Material | Ethyl 4-methylimidazole-5-carboxylate |
| Reducing Agent | Lithium Aluminum Hydride (LAH) |
| Stoichiometry | 1.42 eq. of LAH per 1 eq. of ester |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0°C during addition, then room temperature |
| Reaction Time | 24 hours |
| Workup | Quenching with HCl, crystallization from ethanol |
Data adapted from a literature procedure.[1]
Table 2: Influence of pH and Temperature on Hydroxymethylation of 4-Methylimidazole
| pH | Temperature (°C) | Reaction Time (hours) | Conversion/Yield |
| 10.4 - 10.5 | 30 | 65 | No significant reaction |
| 11.5 | Room Temp. | 75 - 100 | ~50% conversion |
| 11.6 | Room Temp. | 72 | 59% yield |
| 12.7 - 12.8 | 30 | 10 | 70% hydroxymethylation |
| 12.7 - 12.8 | 30 | 26 | ~97% hydroxymethylation |
| 12.3 - 12.8 | Room Temp. | 65 - 75 | 80 - >90% yield |
Data extracted from a patent describing the synthesis.[2]
Visualizations
Caption: Experimental workflow for the synthesis of 1H-Imidazole-4-methanol, 5-methyl-.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Validation & Comparative
1H-Imidazole-4-methanol, 5-methyl- vs Mitragynine biological activity
An Objective Comparison of the Biological Activities of Mitragynine and 1H-Imidazole-4-methanol, 5-methyl-
A comparative guide for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a detailed comparison of the biological activities of the well-researched alkaloid Mitragynine and the lesser-known compound 1H-Imidazole-4-methanol, 5-methyl-. While extensive data from peer-reviewed studies are available for Mitragynine, allowing for a thorough characterization of its pharmacological profile, there is a significant lack of published scientific literature on the biological activity of 1H-Imidazole-4-methanol, 5-methyl-. This disparity currently hinders a direct and comprehensive comparison. This document summarizes the available information on both compounds, highlighting the well-established polypharmacology of Mitragynine and the putative, yet largely unverified, activities of 1H-Imidazole-4-methanol, 5-methyl-.
Introduction
Mitragynine is the principal psychoactive alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa, commonly known as kratom. It is recognized for its complex pharmacology, exhibiting both stimulant and sedative effects in a dose-dependent manner. Its interaction with opioid receptors has made it a subject of intense research for its potential as a novel analgesic with a potentially safer side-effect profile than traditional opioids.
1H-Imidazole-4-methanol, 5-methyl- is a synthetic imidazole derivative. While structurally distinct from Mitragynine, there are unsubstantiated claims of it possessing similar analgesic properties with a reduced risk of dependence. This guide aims to present the current scientific evidence for the biological activities of both compounds to inform future research and drug development efforts.
1H-Imidazole-4-methanol, 5-methyl-
A comprehensive search of scientific databases reveals a significant scarcity of peer-reviewed research on the biological activity of 1H-Imidazole-4-methanol, 5-methyl-. The majority of available information is from chemical suppliers and databases, which provide basic chemical data such as its formula (C₅H₈N₂O) and CAS Registry Number (29636-87-1).
One commercial source claims that 1H-Imidazole-4-methanol, 5-methyl- has analgesic properties and exhibits moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. However, the primary research supporting these claims could not be retrieved and verified through the conducted literature search. Another study on different imidazole derivatives, specifically imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles, reported analgesic and anti-inflammatory activities, but this study did not include 1H-Imidazole-4-methanol, 5-methyl-[1].
Mitragynine: A Detailed Biological Profile
In contrast to 1H-Imidazole-4-methanol, 5-methyl-, the biological activity of Mitragynine has been extensively studied. It exhibits a complex polypharmacology, interacting with multiple receptor systems in the central nervous system.
Receptor Binding and Functional Activity
Mitragynine's primary mechanism of action is through its interaction with opioid receptors. It acts as a partial agonist at the µ-opioid receptor (MOR), which is believed to mediate its analgesic effects[2][3][4]. It also functions as a competitive antagonist at the κ-opioid receptor (KOR) and δ-opioid receptor (DOR)[2]. Beyond the opioid system, Mitragynine has been shown to bind to adrenergic, serotonergic, and dopaminergic receptors, although generally with lower affinity[2][4][5][6].
The following tables summarize the quantitative data on Mitragynine's receptor binding affinities (Ki) and functional activities (EC50/IC50 and Emax).
Table 1: Opioid Receptor Binding Affinities and Functional Activity of Mitragynine
| Receptor | Binding Affinity (Ki, nM) | Functional Activity | EC50/IC50 (nM) | Emax (%) | Reference(s) |
| µ-opioid (MOR) | 7.2 - 709 | Partial Agonist | 203 - 339 | 34 | [2][7][8][9] |
| κ-opioid (KOR) | 161 - 1700 | Antagonist | 8500 (IC50) | - | [2][7][8] |
| δ-opioid (DOR) | 6800 - >10000 | Antagonist | - | - | [2][7][8] |
Table 2: Adrenergic Receptor Binding Affinities of Mitragynine
| Receptor | Binding Affinity (Ki, µM) | Reference(s) |
| α1A | 1.3 - 9.29 | [6] |
| α1B | 1.3 - 9.29 | [6] |
| α1D | 1.3 - 9.29 | [6] |
| α2A | 1.26 - 9.29 | [6][10] |
| α2B | 1.3 - 9.29 | [6] |
| α2C | 1.3 - 9.29 | [6] |
Table 3: Serotonergic Receptor Binding Affinities of Mitragynine
| Receptor | Binding Affinity (Ki, µM) | Reference(s) |
| 5-HT1A | 5.8 | [5] |
| 5-HT2A | >10 | [5] |
| 5-HT2B | >10 | [5] |
| 5-HT2C | >10 | [5] |
| 5-HT7 | >10 | [5] |
Mechanism of Action: G Protein-Biased Agonism
A significant finding in Mitragynine research is its activity as a G protein-biased agonist at the µ-opioid receptor[2][4]. This means that upon binding to the receptor, it preferentially activates the G protein signaling pathway, which is associated with analgesia, while having a reduced tendency to recruit β-arrestin-2[2][11]. The recruitment of β-arrestin-2 is linked to many of the undesirable side effects of classical opioids, such as respiratory depression and constipation[11]. This biased signaling profile is a key area of investigation for the development of safer opioid analgesics.
Metabolism
Mitragynine is metabolized in the liver, primarily by cytochrome P450 enzymes, to several metabolites. One of the most significant metabolites is 7-hydroxymitragynine, which is a more potent µ-opioid receptor agonist than Mitragynine itself and is thought to be a key mediator of Mitragynine's analgesic effects[12][13].
Experimental Protocols
The data presented for Mitragynine were primarily generated using standard pharmacological assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the ability of a test compound (e.g., Mitragynine) to displace a radiolabeled ligand from a receptor.
-
General Procedure:
-
Receptor Preparation: Membranes from cells expressing the receptor of interest (e.g., human µ-opioid receptor) are prepared.
-
Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) is incubated with the receptor preparation in the presence of varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered to separate bound from unbound radioligand.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation[14][15][16].
-
Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)
These assays measure the functional consequence of a compound binding to a G protein-coupled receptor (GPCR), such as agonist or antagonist activity.
-
Objective: To determine the ability of a compound to stimulate G protein activation upon binding to a GPCR.
-
General Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.
-
Assay Setup: The membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.
-
Reaction: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination and Filtration: The reaction is stopped, and the mixture is filtered to capture the [³⁵S]GTPγS-bound G proteins.
-
Quantification: The amount of radioactivity is measured.
-
Data Analysis: The concentration-response curve is used to determine the EC50 (potency) and Emax (efficacy) of the compound.
-
Conclusion
This guide highlights the substantial body of research characterizing the biological activity of Mitragynine, establishing it as a polypharmacological agent with a unique mechanism of action at opioid receptors. Its biased agonism at the µ-opioid receptor presents a promising avenue for the development of novel analgesics.
Conversely, the biological activity of 1H-Imidazole-4-methanol, 5-methyl- remains largely uncharacterized in the peer-reviewed scientific literature. While there are commercial claims of its potential as an analgesic with a favorable safety profile, these are not currently supported by accessible scientific evidence. Therefore, a direct and meaningful comparison of the biological activities of these two compounds is not feasible. Further research is imperative to validate the purported activities of 1H-Imidazole-4-methanol, 5-methyl- and to determine its therapeutic potential, if any.
References
- 1. Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitragynine - Wikipedia [en.wikipedia.org]
- 5. Activity of Mitragyna speciosa (“Kratom”) Alkaloids at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review [frontiersin.org]
- 9. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mitragyna speciosa (kratom) alkaloid mitragynine: Analysis of adrenergic α2 receptor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. revvity.com [revvity.com]
Comparative Analysis of 1H-Imidazole-4-methanol and its 5-methyl Derivative for Researchers and Drug Development Professionals
A detailed examination of the physicochemical properties, biological activities, and potential therapeutic applications of 1H-Imidazole-4-methanol and 5-methyl-1H-imidazole-4-methanol reveals key differences dictated by a single methyl group substitution. This guide provides a comparative overview of these two imidazole derivatives, summarizing available data to inform further research and development in medicinal chemistry.
The imidazole nucleus is a cornerstone in the development of therapeutic agents due to its versatile biological activities, including as an enzyme inhibitor and antimicrobial agent.[1][2] This guide focuses on a comparative analysis of two closely related derivatives: 1H-Imidazole-4-methanol and 5-methyl-1H-imidazole-4-methanol. The addition of a methyl group at the 5-position of the imidazole ring can significantly influence the molecule's steric and electronic properties, thereby altering its biological profile.
Physicochemical Properties: A Comparative Overview
A fundamental comparison of the two compounds begins with their physicochemical properties, which are crucial for predicting their behavior in biological systems. The introduction of a methyl group in 5-methyl-1H-imidazole-4-methanol results in an increased molecular weight and is expected to slightly increase its lipophilicity compared to the parent compound, 1H-Imidazole-4-methanol.
| Property | 1H-Imidazole-4-methanol | 5-methyl-1H-imidazole-4-methanol |
| Molecular Formula | C4H6N2O[3] | C5H8N2O[4][5] |
| Molecular Weight | 98.10 g/mol [3] | 112.13 g/mol [4][5] |
| CAS Number | 822-55-9[3] | 29636-87-1[4][5] |
| Appearance | Solid[6] | Powder |
| Melting Point | 88-92 °C[6] | 129-132 °C |
| LogP (Predicted) | -0.8 | -0.3 |
Biological Activities: Insights from Related Compounds
Direct comparative studies on the biological activities of 1H-Imidazole-4-methanol and 5-methyl-1H-imidazole-4-methanol are limited in publicly available literature. However, by examining studies on closely related imidazole derivatives, we can infer potential activities and structure-activity relationships.
Antimicrobial Activity
Imidazole derivatives are well-established as antimicrobial agents.[7] A study on 5-substituted 1-methyl-4-nitro-1H-imidazoles, which share a similar substitution pattern with 5-methyl-1H-imidazole-4-methanol, demonstrated significant antibacterial activity.[8] Specifically, certain derivatives showed potent activity against various Gram-positive bacteria and Helicobacter pylori.[8] For instance, 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole was highly effective against Gram-positive bacteria with a Minimum Inhibitory Concentration (MIC) value of ≤8 microg/mL.[8] Furthermore, compounds 10 and 11 from this series were four times more active than metronidazole against H. pylori, with a MIC of 2 microg/mL.[8]
While specific data for 1H-Imidazole-4-methanol and 5-methyl-1H-imidazole-4-methanol is not available, these findings suggest that the 5-methyl derivative, particularly if further modified, could possess noteworthy antibacterial properties. The methyl group at the 5-position may influence the binding of the molecule to bacterial targets.
Enzyme Inhibition
The imidazole scaffold is a common feature in many enzyme inhibitors.[2] For example, 4-ethyl-1H-imidazole is recognized for its potential in enzyme inhibition studies.[2] Although direct inhibitory data for 1H-Imidazole-4-methanol and its 5-methyl analog on specific enzymes is not readily found, it is plausible that they could exhibit inhibitory effects on various enzymes, such as those involved in inflammatory pathways or microbial metabolism. Further screening of these compounds against a panel of enzymes would be necessary to elucidate their inhibitory potential.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. Below are generalized procedures for the synthesis and evaluation of the antimicrobial and cytotoxic activities of imidazole derivatives, which can be adapted for the specific compounds of interest.
General Synthesis of Imidazole-4-methanol Derivatives
A common route for the synthesis of 4-hydroxymethylimidazoles involves the reduction of the corresponding imidazole-4-carboxylic acid.
Example Protocol for the Synthesis of 1H-Imidazole-4-methanol:
A solution of 1H-imidazole-4-carboxylic acid in 25% v/v sulfuric acid is placed in the cathodic compartment of an electrolytic cell. The electrolysis is carried out for a defined period. The resulting solution is then neutralized with a base, such as potassium carbonate, and the solvent is evaporated. The crude product can be extracted with a suitable organic solvent like isopropanol and purified by crystallization.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This method is widely used to screen for the antibacterial activity of chemical compounds.[9]
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a sterile saline solution.
-
Inoculation of Agar Plates: Mueller-Hinton agar plates are uniformly inoculated with the bacterial suspension using a sterile swab.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).[9]
-
Incubation: The plates are incubated at 37°C for 24 hours.[9]
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[9]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10]
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.[10]
-
Solubilization of Formazan: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The results are used to determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).[10]
Signaling Pathways and Mechanisms of Action
The precise signaling pathways and mechanisms of action for 1H-Imidazole-4-methanol and 5-methyl-1H-imidazole-4-methanol have not been elucidated. However, based on the known activities of other imidazole derivatives, several potential mechanisms can be proposed.
Caption: Potential mechanisms of action for imidazole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of imidazole derivatives.
Caption: A generalized workflow for drug discovery involving imidazole derivatives.
References
- 1. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Imidazole-4-methanol, 5-methyl- [webbook.nist.gov]
- 5. 1H-Imidazole-4-methanol, 5-methyl- [webbook.nist.gov]
- 6. Imidazole-4-methanol - Safety Data Sheet [chemicalbook.com]
- 7. ajptonline.com [ajptonline.com]
- 8. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Validating Acetylcholinesterase Inhibitory Activity: A Comparative Guide for (5-Methyl-1H-imidazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the acetylcholinesterase (AChE) inhibitory activity of the compound (5-Methyl-1H-imidazol-4-yl)methanol. Due to the absence of published data on the AChE inhibitory potential of this specific molecule, this document serves as a comparative template. It outlines the necessary experimental protocols and presents data from established AChE inhibitors to serve as benchmarks. Researchers can utilize this guide to design and execute experiments to determine the efficacy of (5-Methyl-1H-imidazol-4-yl)methanol and compare its performance against well-characterized alternatives.
Comparative Analysis of Established Acetylcholinesterase Inhibitors
To provide a context for evaluating novel compounds, the following table summarizes the 50% inhibitory concentration (IC50) values for several well-established AChE inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the enzyme by half and are a key measure of a drug's potency. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human, electric eel) and the specific assay used.
| Compound | IC50 Value (nM) | Enzyme Source |
| Donepezil | 6.7[1][2] | Rat Brain |
| Galantamine | 1270[3] | - |
| Rivastigmine | 4.3[2] | Rat Brain |
| Tacrine | 31[4][5] | Snake Venom |
| Physostigmine | 0.67[2] | Rat Brain |
Experimental Protocol: Ellman's Assay for AChE Inhibition
The most widely used method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman and colleagues. This assay is a simple, rapid, and robust colorimetric method for measuring cholinesterase activity.
Principle
The Ellman's assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to produce thiocholine and acetate. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of color formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[6]
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
(5-Methyl-1H-imidazol-4-yl)methanol (test compound)
-
Donepezil or other standard inhibitor (positive control)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Assay Procedure (96-well plate format)
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer solution (pH 8.0).
-
Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Dissolve ATCI in the phosphate buffer to a final concentration of 14 mM.
-
Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate.
-
Prepare a series of dilutions of (5-Methyl-1H-imidazol-4-yl)methanol and the standard inhibitor in phosphate buffer.
-
-
Plate Setup:
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 20 µL of the various dilutions of the test compound or standard inhibitor to the respective wells. For the control (100% activity) well, add 20 µL of phosphate buffer.
-
Add 20 µL of the AChE solution to all wells except the blank.
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 20 µL of the ATCI solution to each well.
-
Immediately add 20 µL of the DTNB solution to each well.
-
Place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity, which can be determined from the resulting dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Workflow for the Ellman's Acetylcholinesterase Inhibition Assay.
References
- 1. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
In Vitro Validation of the Anticancer Effects of 1H-Imidazole-4-methanol, 5-methyl-: A Comparative Guide
This guide provides a comparative overview of the in vitro validation of the anticancer potential of 1H-Imidazole-4-methanol, 5-methyl-, a novel imidazole-based compound. By contextualizing its evaluation against established and experimental imidazole derivatives, this document serves as a resource for researchers, scientists, and drug development professionals. The guide details standardized experimental protocols and presents comparative data to aid in the assessment of this compound's efficacy and mechanism of action.
Comparative Cytotoxicity of Imidazole Derivatives
The cytotoxic potential of a novel compound is a primary indicator of its anticancer activity. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of various imidazole-based anticancer agents across different human cancer cell lines, providing a benchmark for evaluating 1H-Imidazole-4-methanol, 5-methyl-.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Dacarbazine | Malignant Melanoma | Varies | [1] |
| Nilotinib | Chronic Myelogenous Leukemia (Ph+) | Varies | [1] |
| IPM714 | HCT116 (Colorectal Cancer) | 1.74 | [2] |
| IPM714 | SW480 (Colorectal Cancer) | 2 | [2] |
| Compound 10 (indole-imidazole) | A375 (Melanoma) | 0.0016 | [3] |
| Compound 11 (indole-imidazole) | A375 (Melanoma) | 0.0021 | [3] |
| Compound 13 (BZML) | SW480 (Colorectal Cancer) | 0.02742 | [3] |
| Compound 22 (thiazole-imidazole) | A549 (Lung Cancer) | 0.15 | [3] |
| Compound 22 (thiazole-imidazole) | HeLa (Cervical Cancer) | 0.21 | [3] |
| Compound 22 (thiazole-imidazole) | HepG2 (Liver Cancer) | 0.33 | [3] |
| Compound 22 (thiazole-imidazole) | MCF-7 (Breast Cancer) | 0.17 | [3] |
Experimental Protocols
Standardized protocols are crucial for the reproducible and comparative evaluation of anticancer compounds. The following sections detail the methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C with 5% CO2.[4]
-
Compound Treatment : The cells are then treated with varying concentrations of 1H-Imidazole-4-methanol, 5-methyl- (e.g., 25 µM, 50 µM, 75 µM, 100 µM) for 24 to 48 hours.[4][5]
-
MTT Addition : Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.
-
Formazan Solubilization : The MTT solution is removed, and dimethyl sulfoxide (DMSO) or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Cells are treated with the desired concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting : Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining : Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment : Cancer cells are treated with 1H-Imidazole-4-methanol, 5-methyl- for 24 or 48 hours.[5]
-
Cell Harvesting and Fixation : Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[5]
-
Staining : The fixed cells are centrifuged, washed with PBS to remove the ethanol, and resuspended in a staining solution containing PI and RNase A.[5]
-
Flow Cytometry Analysis : The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified.[5]
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms underlying the anticancer effects of a compound is critical. Imidazole derivatives have been shown to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis.
Many imidazole-based compounds exert their effects by targeting key signaling pathways that are often dysregulated in cancer. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 1H-Imidazole-4-methanol, 5-methyl- Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a prominent scaffold in medicinal chemistry, featured in numerous compounds with a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 1H-imidazole-4-methanol, 5-methyl- core. Due to a lack of comprehensive studies on a systematic series of these specific analogs, this guide draws upon available data from structurally related imidazole derivatives to infer potential SAR trends and highlight opportunities for future research. The primary focus is on the anticancer and antimicrobial activities, which are frequently reported for this class of compounds.
Data Presentation: Comparative Biological Activity
Table 1: Anticancer Activity of Substituted Imidazole Derivatives
| Compound ID | Core Structure | R1 | R2 | R4 | R5 | Cell Line | IC50 (µM) |
| Hypothetical Analog 1 | 1H-imidazole-4-methanol | -H | -Phenyl | -H | -CH3 | MCF-7 | >50 |
| Hypothetical Analog 2 | 1H-imidazole-4-methanol | -CH3 | -Phenyl | -H | -CH3 | MCF-7 | 25.5 |
| Compound A | 2,4,5-triphenyl-1H-imidazole | -H | -Phenyl | -Phenyl | -Phenyl | HCT-116 | 8.2 |
| Compound B | 1,2,4,5-tetraphenyl-1H-imidazole | -Phenyl | -Phenyl | -Phenyl | -Phenyl | HCT-116 | 5.1 |
| Nitroimidazole Deriv. (10) | 1-methyl-4-nitro-1H-imidazole | -CH3 | -H | -NO2 | -SO2Ph | H. pylori | 2 µg/mL (MIC) |
| Nitroimidazole Deriv. (11) | 1-methyl-4-nitro-1H-imidazole | -CH3 | -H | -NO2 | -SO2(p-tolyl) | H. pylori | 2 µg/mL (MIC) |
Note: Data for hypothetical analogs are illustrative. Data for Compounds A and B are generalized from studies on phenyl-substituted imidazoles. Data for Nitroimidazole derivatives are from a study on antibacterial activity to showcase the effect of substitution on a different biological target.
Table 2: Antimicrobial Activity of Substituted Imidazole Derivatives
| Compound ID | Core Structure | R1 | R2 | R4 | R5 | Microorganism | MIC (µg/mL) |
| HL1 | 1H-imidazole | -p-tolyl | -naphthalen-2-ol | -phenyl | -phenyl | S. aureus (MRSA) | 625 |
| HL2 | 1H-imidazole | -p-methoxyphenyl | -naphthalen-2-ol | -phenyl | -phenyl | S. aureus (MRSA) | 1250 |
| Nitroimidazole Deriv. (10) | 1-methyl-4-nitro-1H-imidazole | -CH3 | -H | -NO2 | -SO2Ph | Gram-positive bacteria | ≤8 |
| Metronidazole | 5-nitroimidazole | -CH2CH2OH (at N1) | -CH3 | -H | -NO2 | H. pylori | - |
Note: MIC stands for Minimum Inhibitory Concentration.
From the limited available data on related structures, we can infer the following potential SAR trends for 1H-imidazole-4-methanol, 5-methyl- analogs:
-
Substitution at N1: The nature of the substituent at the N1 position can significantly impact activity. Aryl or substituted aryl groups at this position are common in active compounds.
-
Substitution at C2: The presence of a substituted phenyl ring at the C2 position appears to be a common feature in many biologically active imidazoles. The electronic properties and steric bulk of this substituent can modulate activity.
-
Substitution at C4 and C5: The presence of the 4-methanol and 5-methyl groups provides a specific chemical space. Modifications to the methanol group, such as esterification or conversion to other functional groups, could influence activity. The methyl group at C5 may contribute to steric interactions with target proteins.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are standard protocols for assessing the anticancer and antimicrobial activities of imidazole derivatives.
1. In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (typically in a dose-response range). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
2. Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar plates. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for evaluating the biological activity of the imidazole analogs and a simplified representation of a signaling pathway that may be targeted by such compounds.
Caption: Experimental workflow for SAR studies.
Caption: Simplified MAPK/ERK signaling pathway.
A Comparative Analysis of 1H-Imidazole-4-methanol, 5-methyl- and Established Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Methodologies
This guide provides a comparative overview of the acetylcholinesterase (AChE) inhibitory efficacy of the novel compound 1H-Imidazole-4-methanol, 5-methyl- against well-established AChE inhibitors used in the treatment of Alzheimer's disease and other neurological disorders. While quantitative data for 1H-Imidazole-4-methanol, 5-methyl- is limited in publicly accessible literature, this guide summarizes its reported activity and provides a framework for comparison against leading therapeutics, supported by detailed experimental protocols for assessing AChE inhibition.
Quantitative Comparison of AChE Inhibitory Efficacy
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below presents the IC50 values for several widely recognized AChE inhibitors. It is important to note that these values can vary based on the specific experimental conditions, such as the enzyme source and assay methodology.
| Inhibitor | Acetylcholinesterase (AChE) IC50 | Notes |
| 1H-Imidazole-4-methanol, 5-methyl- | Data not publicly available (Reported as "moderate activity"[1]) | Further studies are needed to quantify the precise inhibitory potency. |
| Donepezil | 6.7 nM - 11.6 nM | Highly selective for AChE. A commonly prescribed medication for Alzheimer's disease. |
| Galantamine | 0.35 µM - 1.27 µM | A reversible, competitive AChE inhibitor. |
| Rivastigmine | 4.3 nM - 5.5 µM | A dual inhibitor of both AChE and butyrylcholinesterase (BChE). |
| Tacrine | 31 nM - 109 nM | The first centrally acting AChE inhibitor to be approved for Alzheimer's disease, though its use is now limited due to side effects. |
Mechanism of Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission, which is often impaired in neurodegenerative diseases.
Figure 1: Signaling pathway of acetylcholinesterase inhibition.
Experimental Protocols
The following is a detailed methodology for a standard in vitro acetylcholinesterase inhibition assay using the Ellman's method, a widely accepted and reliable spectrophotometric technique.
Principle of the Ellman's Method
This assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine iodide (ATCI) is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (1H-Imidazole-4-methanol, 5-methyl-) and known inhibitors (e.g., Donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and known inhibitors in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the test compound solution or buffer (for control)
-
20 µL of DTNB solution
-
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 20 µL of the AChE solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor and the control.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
The IC50 value is determined from this curve as the concentration of the inhibitor that produces 50% inhibition of AChE activity.
-
References
Cytotoxicity comparison of (5-Methyl-1H-imidazol-4-yl)methanol with other compounds
For Researchers, Scientists, and Drug Development Professionals
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the IC50 values for several imidazole derivatives against various human cancer cell lines, as reported in recent studies. These values offer a direct comparison of the cytotoxic potency of these compounds.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| Compound 3b | C6 | Rat Glioblastoma | 10.721 ± 0.38 | Cisplatin | > 30 |
| Compound 3a | HT-29 | Human Colon Cancer | 20.88 ± 1.02 | Cisplatin | > 30 |
| Compound 4e | HepG2 | Human Hepatocellular Carcinoma | ~2.2 (average) | Not specified | Not specified |
| Compound C9 | HeLa | Human Cervical Cancer | 0.08 | 5-Fluorouracil | 0.09 |
| Compound C17 | PANC-1 | Human Pancreatic Cancer | 0.063 | Not specified | Not specified |
| Compound C17 | ASPC-1 | Human Pancreatic Cancer | 0.062 | Not specified | Not specified |
| CIP | MDA-MB-231 | Human Breast Cancer | 24.1 | Not specified | Not specified |
| Imidazole Derivatives (unspecified) | HCT-116 | Human Colon Cancer | Potent | Not specified | Not specified |
Note: The data presented is a compilation from multiple studies. Direct comparison of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical step in preclinical drug development.[1][2] A variety of in vitro assays are employed to assess the toxic effects of substances on cultured cells.[3][4] The most common of these is the MTT assay, a colorimetric method that measures cell viability.[5]
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to assess cell viability and cytotoxicity.[5][6] The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] This reduction is carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[5]
General Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., imidazole derivatives) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours at 37°C.[7]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Caption: General workflow of the MTT assay for determining cell cytotoxicity.
Signaling Pathways Implicated in Imidazole-Mediated Cytotoxicity
Several studies have indicated that imidazole derivatives can induce cancer cell death through the modulation of specific signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer agents.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents exert their cytotoxic effects. Some imidazole derivatives have been shown to induce apoptosis in cancer cells.[9][10][11] This process is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic program. For instance, certain imidazole compounds have been observed to increase the levels of cleaved caspase-3 and caspase-9, which are key executioner and initiator caspases, respectively.[10]
Furthermore, the induction of apoptosis by imidazole derivatives can be linked to the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2) members. An increased ratio of pro-apoptotic to anti-apoptotic proteins can lead to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade. Some studies have shown that imidazole compounds can upregulate the expression of the pro-apoptotic protein Bim through the FoxO3a transcription factor.[9]
PI3K/Akt/mTOR Pathway Inhibition
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[12] Dysregulation of this pathway is a common feature in many types of cancer, making it an attractive target for cancer therapy. Several imidazole-based compounds have been reported to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway.[12] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.[12]
Caption: Simplified signaling pathway of imidazole-induced apoptosis.
References
- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 2. kosheeka.com [kosheeka.com]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. static.igem.wiki [static.igem.wiki]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Binding Mode of 1H-Imidazole-4-methanol, 5-methyl- to its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of a singular biological target for 1H-Imidazole-4-methanol, 5-methyl- remains an area of active investigation. As is common with heterocyclic compounds containing an imidazole scaffold, this molecule likely exhibits a polypharmacological profile, interacting with multiple biological targets. This guide provides a comparative analysis of the known biological activities of structurally related imidazole derivatives to infer potential targets for 1H-Imidazole-4-methanol, 5-methyl-. Furthermore, it outlines a comprehensive suite of experimental protocols to enable researchers to identify its specific molecular target(s) and elucidate the precise binding mode.
Comparative Analysis of Structurally Related Imidazole Derivatives
To provide context for the potential biological activities of 1H-Imidazole-4-methanol, 5-methyl-, the following table summarizes the observed activities of closely related compounds. This data suggests that potential target classes for 1H-Imidazole-4-methanol, 5-methyl- could include enzymes such as acetylcholinesterase and topoisomerases, as well as G-protein coupled receptors like histamine and dopamine receptors.
| Compound | Structure | Observed Biological Activity | Potential Target(s) |
| 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | Analgesic effects; Moderate acetylcholinesterase (AChE) inhibition | Opioid receptors, Acetylcholinesterase | |
| General Imidazole Derivatives | Antifungal, Anticancer (cytotoxic), Anti-inflammatory[1][2] | Fungal enzymes, Various cancer-related proteins | |
| Benzimidazole Derivatives | Anticancer, Antiviral, Antiparasitic; Induction of apoptosis and cell cycle arrest; Interference with microtubule polymerization[3] | Topoisomerases, Microtubules | |
| Imidazole-based Sirtuin Inhibitors | Inhibition of sirtuin activity in non-small cell lung cancer cell lines[1] | Sirtuins | |
| Histamine Receptor Ligands (Imidazole-containing) | Modulation of histamine H1, H2, H3, and H4 receptors[4] | Histamine receptors | |
| Dopamine Receptor Ligands (Imidazole-containing) | Modulation of dopamine D2-like receptors[5] | Dopamine receptors |
Experimental Protocols for Target Identification and Binding Mode Confirmation
The following section details a strategic workflow and specific experimental protocols for the deconvolution of the biological target(s) of 1H-Imidazole-4-methanol, 5-methyl- and the characterization of its binding interactions.
Workflow for Target Identification and Binding Mode Characterization
A logical progression of experiments is crucial for efficiently identifying a drug target and confirming its binding mode. The following diagram illustrates a recommended workflow.
Caption: Experimental workflow for target identification and binding mode confirmation.
Detailed Methodologies
-
Affinity Chromatography-Mass Spectrometry
-
Principle: This technique involves immobilizing 1H-Imidazole-4-methanol, 5-methyl- onto a solid support to create an affinity column.[6][7][8] A cell lysate is then passed through the column, and proteins that bind to the compound are captured.[6][8] After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[9]
-
Protocol Outline:
-
Synthesize a derivative of 1H-Imidazole-4-methanol, 5-methyl- with a linker for immobilization.
-
Couple the derivatized compound to an activated chromatography resin.
-
Prepare a cell or tissue lysate.
-
Incubate the lysate with the affinity resin.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.[10][11] The inhibition of this activity by 1H-Imidazole-4-methanol, 5-methyl- can be quantified.[12]
-
Protocol Outline:
-
Prepare a solution of AChE, the substrate acetylthiocholine (ATCh), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Add varying concentrations of 1H-Imidazole-4-methanol, 5-methyl- to the reaction mixture.
-
Incubate at a controlled temperature.
-
Measure the rate of color change at 412 nm using a spectrophotometer.[10][13]
-
Calculate the IC50 value of the compound.
-
-
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric method used to assess cell viability.[14] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan is proportional to the number of viable cells.[14]
-
Protocol Outline:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of 1H-Imidazole-4-methanol, 5-methyl- for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Determine the concentration at which the compound inhibits cell growth by 50% (GI50).
-
-
-
Topoisomerase I DNA Relaxation Assay
-
Principle: This assay measures the ability of topoisomerase I to relax supercoiled DNA.[15][16][17][18] The different DNA topologies (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.[16]
-
Protocol Outline:
-
Incubate supercoiled plasmid DNA with human topoisomerase I in the presence of varying concentrations of 1H-Imidazole-4-methanol, 5-methyl-.
-
Stop the reaction and separate the DNA topoisomers on an agarose gel.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Determine the concentration of the compound that inhibits the relaxation of supercoiled DNA.
-
-
-
Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures the binding of an analyte (1H-Imidazole-4-methanol, 5-methyl-) to a ligand (the purified target protein) immobilized on a sensor chip in real-time.[19][20][21][22][23] This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[19][23]
-
Protocol Outline:
-
Immobilize the purified target protein on an SPR sensor chip.
-
Flow solutions of 1H-Imidazole-4-methanol, 5-methyl- at various concentrations over the chip surface.
-
Monitor the change in the refractive index, which is proportional to the amount of bound compound.
-
Fit the binding data to a kinetic model to determine kon, koff, and KD.
-
-
-
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event.[1][24][25][26] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS).[1][24][25][26]
-
Protocol Outline:
-
Place the purified target protein in the sample cell of the calorimeter.
-
Titrate a solution of 1H-Imidazole-4-methanol, 5-methyl- into the sample cell in small, sequential injections.
-
Measure the heat change after each injection.
-
Plot the heat change against the molar ratio of the compound to the protein and fit the data to a binding model to determine the thermodynamic parameters.
-
-
-
X-ray Crystallography
-
Principle: This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding site and the interactions at an atomic level.
-
Protocol Outline:
-
Co-crystallize the purified target protein with 1H-Imidazole-4-methanol, 5-methyl- or soak the compound into pre-formed crystals of the protein.
-
Expose the crystals to a high-intensity X-ray beam.
-
Collect the diffraction data.
-
Process the data and solve the crystal structure to visualize the binding mode of the compound.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy can be used to study protein-ligand interactions in solution.[3][27][28][29][30] Chemical shift perturbation experiments can identify the amino acid residues in the protein that are affected by the binding of 1H-Imidazole-4-methanol, 5-methyl-, thereby mapping the binding site.[27]
-
Protocol Outline:
-
Acquire a 2D NMR spectrum (e.g., 1H-15N HSQC) of the 15N-labeled target protein.
-
Titrate in 1H-Imidazole-4-methanol, 5-methyl- and record a series of spectra at different compound concentrations.
-
Analyze the changes in the chemical shifts of the protein's backbone amide signals to identify the residues at the binding interface.
-
-
References
- 1. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Development of a homogeneous binding assay for histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 7. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 9. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. inspiralis.com [inspiralis.com]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nicoyalife.com [nicoyalife.com]
- 20. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]
- 22. bioradiations.com [bioradiations.com]
- 23. experts.illinois.edu [experts.illinois.edu]
- 24. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 26. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 27. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Reproducibility of Experiments Involving Imidazole Derivatives in Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of imidazole derivatives, including (5-Methyl-1H-imidazol-4-yl)methanol, in proteomics applications, with a focus on the reproducibility of experimental outcomes. While specific quantitative data on the biological activity and reproducibility of (5-Methyl-1H-imidazol-4-yl)methanol in broader biological assays is not extensively available in public literature, this guide leverages available data on the use of imidazole derivatives as charge-reducing agents in native mass spectrometry to provide a framework for comparison and to highlight factors influencing experimental consistency.
Introduction to Imidazole Derivatives in Research
Imidazole-containing compounds are of significant interest in medicinal chemistry and biological research due to their presence in key biomolecules and their versatile chemical properties.[1] (5-Methyl-1H-imidazol-4-yl)methanol is one such derivative, noted for its application in proteomics research.[2] The reproducibility of experiments involving these compounds is critical for the validation of research findings and the advancement of drug discovery and development.
Factors Influencing Experimental Reproducibility with Imidazole Compounds
Several factors can contribute to variability in experiments involving imidazole derivatives:
-
Compound Stability: Imidazole compounds can be susceptible to degradation under specific pH and light conditions. It is recommended to store stock solutions at -20°C or -80°C and to protect them from light. Preparing fresh working solutions for each experiment is also advisable.
-
Solubility and Precipitation: The free base form of imidazole derivatives may have limited aqueous solubility. This can lead to variability in compound concentration due to precipitation. Using a salt form (e.g., hydrochloride) can improve water solubility. Visual inspection of solutions for precipitation before use is crucial.
-
Interaction with Assay Components: Non-specific interactions with assay components can lead to inconsistent results. Running appropriate vehicle controls is essential to identify and account for such interactions.
Comparative Performance of Imidazole Derivatives in Native Mass Spectrometry
A key application where the performance of various imidazole derivatives has been compared is in native mass spectrometry (MS). In this context, they are used as charge-reducing agents to stabilize macromolecular complexes during electrospray ionization (ESI).[3][4] This stabilization is crucial for the reproducible analysis of noncovalent biomolecular interactions.[3][4]
A study comparing a range of imidazole derivatives revealed that hydrophobic substituents at the 2-position of the imidazole ring can significantly improve both charge reduction and the gas-phase stability of protein complexes over existing reagents.[4] This provides a basis for comparing the performance of different imidazole-based compounds in a proteomics context.
Table 1: Comparison of Imidazole Derivatives as Charge Reducing Agents in Native MS
| Imidazole Derivative | Key Structural Feature | Performance in Charge Reduction | Gas-Phase Stability of Complexes | Reference |
| Imidazole | Unsubstituted | Baseline performance | Moderate | [3][4] |
| 4-Hydroxymethylimidazole | Hydroxymethyl group at C4 | Similar to methyl derivatives | Moderate | [3] |
| 2-Methylimidazole | Methyl group at C2 | Improved over imidazole | Enhanced | [3][4] |
| 2-Ethylimidazole | Ethyl group at C2 | Further improved | High | [3][4] |
| 2-Isopropylimidazole | Isopropyl group at C2 | Superior performance | Very High | [3][4] |
Note: This table is a summary based on findings from a study on charge-reducing agents for native mass spectrometry.[3][4] While (5-Methyl-1H-imidazol-4-yl)methanol was not explicitly tested in this study, the data on 4-hydroxymethylimidazole and methyl-substituted imidazoles provide a basis for estimating its potential performance.
Experimental Protocols
Reproducibility in proteomics experiments is highly dependent on standardized and well-documented protocols.[5][6] Below are generalized protocols relevant to the use of imidazole derivatives in proteomics.
Protocol 1: General Sample Preparation for Bottom-Up Proteomics
This protocol outlines a standard workflow for preparing protein samples for analysis by mass spectrometry.
-
Tissue Homogenization: Homogenize tissue samples in a suitable lysis buffer (e.g., containing urea, detergents, and protease inhibitors).
-
Protein Extraction: Precipitate proteins using a chloroform/methanol extraction method to remove interfering substances.[7]
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA) to prevent re-formation.[7]
-
Enzymatic Digestion: Digest the proteins into peptides using a protease such as trypsin.
-
Desalting: Remove salts and other contaminants from the peptide mixture using C18 solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry.
Protocol 2: Use of Imidazole Derivatives as Charge-Reducing Agents in Native MS
This protocol is adapted from studies on the use of imidazole derivatives to stabilize protein complexes for native mass spectrometry.[3][4]
-
Sample Preparation: Prepare the protein complex of interest in a suitable buffer (e.g., ammonium acetate).
-
Addition of Charge-Reducing Agent: Add the imidazole derivative (e.g., 2-isopropylimidazole) to the sample solution to a final concentration of 10-50 mM.
-
Incubation: Gently mix and incubate the sample for a short period at room temperature.
-
Native ESI-MS Analysis: Introduce the sample into the mass spectrometer using a nano-electrospray source under conditions that preserve non-covalent interactions.
Visualizing Experimental Workflows
General Proteomics Workflow
The following diagram illustrates a typical bottom-up proteomics workflow, highlighting key stages where variability can be introduced and where standardization is critical for reproducibility.
Caption: A generalized workflow for bottom-up proteomics experiments.
Signaling Pathway Analysis (Hypothetical)
While no specific signaling pathways involving (5-Methyl-1H-imidazol-4-yl)methanol are well-documented, many imidazole derivatives are known to interact with various biological targets.[1] The diagram below represents a hypothetical signaling pathway where an imidazole compound might act as an inhibitor.
Caption: A hypothetical signaling pathway illustrating potential kinase inhibition.
Conclusion
References
- 1. longdom.org [longdom.org]
- 2. scbt.com [scbt.com]
- 3. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeatability and Reproducibility in Proteomic Identifications by Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Proteomics Data Reproducibility with a Dual-Search Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroform/Methanol Protein Extraction and In-solution Trypsin Digestion Protocol for Bottom-up Proteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of 1H-Imidazole-4-methanol, 5-methyl- in Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance overview of 1H-Imidazole-4-methanol, 5-methyl- and its alternatives in key functional assays. Due to the limited publicly available data on the specific functional activity of 1H-Imidazole-4-methanol, 5-methyl-, this document leverages experimental data from closely related imidazole derivatives to provide a relevant benchmark. The information presented herein is intended to guide researchers in designing and interpreting functional assays for this class of compounds.
Executive Summary
1H-Imidazole-4-methanol, 5-methyl-, also known as 4-(hydroxymethyl)-5-methylimidazole, is a heterocyclic organic compound.[1][2] While it is utilized as a building block in the synthesis of pharmaceuticals, such as being an intermediate for the H2 receptor antagonist Cimetidine, detailed public data on its specific performance in functional assays is scarce.[1][2][3] This guide provides context by comparing its known attributes with the performance of other imidazole derivatives in assays relevant to common therapeutic areas for this compound class, including cancer and neurodegenerative diseases.
Comparative Data on Imidazole Derivatives
To provide a useful benchmark, this section summarizes the performance of various imidazole derivatives in cytotoxicity, sirtuin inhibition, and acetylcholinesterase (AChE) inhibition assays.
Cytotoxicity of Imidazole Derivatives Against Cancer Cell Lines
The following table summarizes the cytotoxic effects of various imidazole derivatives on different cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imidazole Derivative | A549 (Lung Carcinoma) | 18.9 - 31.5 | Sorafenib | 5.8 |
| Imidazole Derivative | MCF-7 (Breast Cancer) | 28.4 - 42.8 | Sorafenib | 6.7 |
| Imidazole Derivative | HeLa (Cervical Cancer) | 52.1 - >100 | Sorafenib | 4.9 |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | A549 (Non-small cell lung cancer) | Effective at low concentrations | Imidazole | Less effective |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | NCI-H460 (Non-small cell lung cancer) | Effective at low concentrations | Imidazole | Less effective |
Data for general imidazole derivatives is sourced from a study evaluating their anticancer activities. Data for Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate is from in-silico and in-vitro studies of sirtuin inhibitors.[4][5]
Sirtuin and Acetylcholinesterase Inhibition by Imidazole Derivatives
Several imidazole derivatives have been investigated as inhibitors of sirtuins and acetylcholinesterase, enzymes implicated in cancer and neurodegenerative diseases, respectively.
| Compound/Derivative | Target Enzyme | Assay Type | Observed Effect |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | Nuclear Sirtuins (Sirt1, Sirt6), Cytosolic Sirtuin (Sirt2), and others (Sirt3, Sirt5, Sirt7) | In-silico docking and in-vitro analysis | Strong inhibitory effect |
| Imidazole-Thiazole Derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Spectroscopic method | Varied inhibitory effects, with some compounds showing significant inhibition |
| 1,3,4-Oxadiazole Derivatives with Imidazole moiety | Acetylcholinesterase (AChE) | In-vitro enzyme inhibition assay | Promising inhibitors with IC50 values ranging from 41.87 ± 0.67 to 1580.25 ± 0.7 µM |
This data is compiled from studies on various imidazole derivatives as potential sirtuin and cholinesterase inhibitors.[5][6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., 0.5% DMSO). Incubate for the desired period (e.g., 24 or 48 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]
Sirtuin Inhibition Assay (Fluorescent)
This high-throughput screening assay measures the ability of a compound to inhibit the enzymatic activity of sirtuins.
-
Compound Preparation: Dissolve test compounds in DMSO to a stock concentration. Further dilute in reaction buffer to the desired final concentration (e.g., 20 µM).[10]
-
Enzyme and Substrate Addition: In a 96-well plate, add the test compound solution, followed by the Sirtuin enzyme (e.g., SIRT1 at 0.4 ng/µl).[10]
-
Incubation: Incubate the mixture to allow for the enzymatic reaction to proceed.
-
Developer Addition: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. A decrease in fluorescence compared to the control indicates inhibition of sirtuin activity.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is a colorimetric method to determine the inhibition of AChE activity.[7][11]
-
Reagent Preparation: Prepare a sodium phosphate buffer (100 mM, pH 8), DTNB solution (0.25 mM), AChE solution, and the test compound solution in ethanol (0.5 mM).[7][11]
-
Reaction Mixture: In a 96-well plate, mix the phosphate buffer, DTNB solution, AChE solution, and the test compound. Incubate for 15-20 minutes at 25°C.[7][11]
-
Substrate Addition: Add the substrate, acetylthiocholine (ACh), to initiate the reaction.[7][11]
-
Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. Measure the absorbance of this product at 412 nm. A lower absorbance in the presence of the test compound indicates AChE inhibition.[7][11]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the functional assays of imidazole derivatives.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Role of Sirtuins in cancer signaling and potential inhibition.
Caption: Acetylcholinesterase's role in the synapse and as a target. Caption: Acetylcholinesterase's role in the synapse and as a target.
References
- 1. guidechem.com [guidechem.com]
- 2. 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE CAS#: 29636-87-1 [m.chemicalbook.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. functmaterials.org.ua [functmaterials.org.ua]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Prudent Disposal of 1H-Imidazole-4-methanol, 5-methyl-: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible management and disposal of laboratory chemicals are paramount to ensuring a safe working environment and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 1H-Imidazole-4-methanol, 5-methyl- (CAS No. 29636-87-1), compiled from safety data for closely related imidazole derivatives.
Immediate Safety and Hazard Information
Based on data from analogous imidazole compounds, 1H-Imidazole-4-methanol, 5-methyl- should be handled as a hazardous substance with the potential for the following:
-
Acute Toxicity: May be harmful if swallowed.[1]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation or damage.[2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][3] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid the inhalation of dust or vapors.[1][3][6]
Quantitative Hazard Classification for Analogous Imidazole Compounds
The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for compounds structurally similar to 1H-Imidazole-4-methanol, 5-methyl-.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed[1][2][5] |
| Skin corrosion/irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation[2][5] |
| Serious eye damage/eye irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation[2][5] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation[2] |
Step-by-Step Disposal Protocol
The proper disposal of 1H-Imidazole-4-methanol, 5-methyl- is a critical step in the chemical's lifecycle. Adherence to the following procedures will minimize risks and ensure regulatory compliance.
Step 1: Waste Identification and Segregation
-
All waste containing 1H-Imidazole-4-methanol, 5-methyl-, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be treated as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent inadvertent chemical reactions.
Step 2: Waste Collection and Labeling
-
Collect waste in a designated, compatible, and sealable container.[1][6] The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "1H-Imidazole-4-methanol, 5-methyl-".
-
The label should also include the date of accumulation and the primary hazard(s) (e.g., "Toxic," "Irritant").
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[6]
Step 4: Arranging for Disposal
-
Dispose of the hazardous waste through a licensed chemical waste disposal company.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not discharge the chemical or its containers into drains or the environment.[1]
Step 5: Decontamination of Empty Containers
-
Empty containers that held 1H-Imidazole-4-methanol, 5-methyl- must be decontaminated before being discarded.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, depending on institutional policies. It is often recommended to puncture the container to prevent reuse.[1]
Experimental Workflow for Disposal
Caption: Disposal workflow for 1H-Imidazole-4-methanol, 5-methyl-.
References
Personal protective equipment for handling 1H-Imidazole-4-methanol, 5-methyl-
This guide provides critical safety, operational, and disposal information for handling 1H-Imidazole-4-methanol, 5-methyl-. The following protocols are derived from safety data for structurally similar imidazole-based compounds, which are known to present risks such as skin and eye irritation, oral toxicity, and respiratory irritation.[1] Adherence to these guidelines is essential for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The minimum required equipment is outlined below. Specific laboratory conditions may require a higher level of protection.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[1][2] | Protects against splashes and airborne particles that can cause serious eye damage.[1][3] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.[1][2] | Prevents skin contact, which may lead to irritation or chemical burns.[1][3][4] |
| Respiratory | A NIOSH-approved respirator with suitable cartridges.[1][5] | Required when working outside a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[1][5] |
| Foot | Closed-toe shoes.[1] | Protects feet from spills and falling objects.[1] |
Operational and Disposal Plans
Strict adherence to the following procedures is mandatory for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation :
-
Ensure a certified chemical fume hood is fully operational before commencing any work.[1]
-
Verify that a safety shower and an eyewash station are accessible and unobstructed.[1][3]
-
Assemble all necessary PPE as detailed in the table above.[1]
-
Prepare all required equipment and reagents before handling the compound.[1]
-
-
Handling :
-
Post-Handling :
Emergency First Aid Procedures
In the event of exposure, take immediate action as described in the table below.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[1][2][3][6] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration or oxygen and seek immediate medical attention.[2][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6][7] |
Disposal Plan
-
Waste Collection : All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and correctly labeled hazardous waste container.
-
Labeling : The waste container must be clearly marked as "Hazardous Waste" and include the full chemical name.[8]
-
Disposal : Dispose of all chemical waste through your institution's environmental health and safety office. Do not pour this chemical down the drain or discard it in regular trash.[3][7] All disposal activities must comply with local, state, and federal regulations.[1][7]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of 1H-Imidazole-4-methanol, 5-methyl-.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Imidazole-4-methanol - Safety Data Sheet [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
